N-Cyclohexylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)10-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLMDZTZEPAYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284048 | |
| Record name | N-Cyclohexylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-56-3 | |
| Record name | Propanamide, N-cyclohexyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyclohexylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Cyclohexylpropanamide from Propionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Cyclohexylpropanamide, a secondary amide, through the reaction of propionyl chloride with cyclohexylamine (B46788). This reaction is a classic example of nucleophilic acyl substitution, specifically an acylation of an amine, often carried out under Schotten-Baumann conditions. This document details the chemical principles, a representative experimental protocol, and the analytical characterization of the final product.
Introduction
This compound is an organic compound featuring a cyclohexyl moiety attached to the nitrogen of a propanamide group. Amide bonds are fundamental in organic chemistry and biochemistry, forming the backbone of peptides and proteins. The synthesis of specific amides like this compound is of interest in medicinal chemistry and materials science, where the cyclohexyl group can impart desirable properties such as lipophilicity and conformational rigidity.
The primary synthetic route described herein is the reaction between propionyl chloride, a reactive acyl chloride, and cyclohexylamine, a primary amine. The high electrophilicity of the carbonyl carbon in propionyl chloride makes it susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of cyclohexylamine. The reaction produces the desired amide and hydrogen chloride (HCl) as a byproduct, which necessitates the use of a base to drive the reaction to completion.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: The nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting protonated amide is deprotonated by a base present in the reaction mixture. This step is crucial as it neutralizes the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
A common approach is the Schotten-Baumann reaction, which typically employs an inert organic solvent (like dichloromethane) and a tertiary amine base (like triethylamine) or an aqueous base.
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants and the product.
Table 1: Reactant Properties
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Propionyl Chloride | C₃H₅ClO | 92.52 | 1.065 | 80 |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 0.867 | 134 |
| Triethylamine (B128534) (Base) | C₆H₁₅N | 101.19 | 0.726 | 89 |
| Dichloromethane (Solvent) | CH₂Cl₂ | 84.93 | 1.326 | 40 |
Table 2: Product Properties and Characterization
| Product | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Physical State |
| This compound | C₉H₁₇NO | 155.24[1] | 1126-56-3[1] | White Crystalline Solid (Expected) |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar acylation reactions.[2]
4.1 Materials and Reagents
-
Cyclohexylamine (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Triethylamine (1.2 eq), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
4.2 Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for organic synthesis
4.3 Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add cyclohexylamine (1.0 eq) and anhydrous dichloromethane. Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Base: Add freshly distilled triethylamine (1.2 eq) dropwise to the solution while maintaining the temperature at 0 °C.
-
Addition of Acyl Chloride: Add propionyl chloride (1.1 eq), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture over 20-30 minutes. A precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material (cyclohexylamine) is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.
-
Visualizations
Diagram 1: Reaction Scheme
Diagram 2: Experimental Workflow
Expected Characterization
While a specific yield is dependent on the precise reaction scale and purification efficiency, similar reactions typically proceed in good to excellent yields (70-95%). The purified product should be characterized to confirm its identity and purity.
-
Melting Point (M.p.): For a related compound, 3-(3-benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide, a melting point of 81–83 °C was reported, suggesting the target compound will be a solid at room temperature.[3]
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The expected signals would include:
-
A triplet corresponding to the methyl protons (-CH₃) of the propanoyl group.
-
A quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group.
-
A multiplet for the methine proton (-CH-) on the cyclohexyl ring attached to the nitrogen.
-
A broad signal for the amide proton (-NH-).
-
A series of multiplets for the remaining methylene protons of the cyclohexyl ring.
-
-
¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the unique carbons of the cyclohexyl ring.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretch would be expected around 1640 cm⁻¹, and an N-H stretch would be visible around 3300 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (155.24 g/mol ).
This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers should always perform reactions with appropriate safety precautions in a well-ventilated fume hood.
References
An In-depth Technical Guide to the Synthesis of N-Cyclohexylpropanamide
This technical guide provides a comprehensive overview of the synthesis of N-Cyclohexylpropanamide, focusing on its core reaction mechanism, detailed experimental protocols, and relevant quantitative data. This document is intended for researchers, scientists, and professionals involved in organic synthesis and drug development.
Core Synthesis Mechanisms
The formation of this compound, an N-substituted amide, is most effectively achieved through the nucleophilic acyl substitution of a reactive carboxylic acid derivative, such as an acyl chloride, with cyclohexylamine (B46788). While direct amidation of carboxylic acids is possible, it often requires high temperatures to overcome the initial acid-base reaction which forms a stable ammonium (B1175870) carboxylate salt.[1][2][3] The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the reaction under milder conditions by activating the carboxylic acid.[2][4]
The most common and efficient laboratory-scale synthesis involves the reaction of propanoyl chloride with cyclohexylamine.[2][3] This reaction proceeds via a nucleophilic addition-elimination mechanism.
Mechanism: Nucleophilic Addition-Elimination
The synthesis of this compound from propanoyl chloride and cyclohexylamine follows a two-stage mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the nucleophilic cyclohexylamine attacks the electrophilic carbonyl carbon of propanoyl chloride.[5][6] This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[7]
-
Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed by the lone pair from the negatively charged oxygen atom.[5][8] Concurrently, the chloride ion, being a good leaving group, is eliminated.[2]
-
Deprotonation: A base, typically a second molecule of cyclohexylamine, removes a proton from the nitrogen atom to yield the final this compound and cyclohexylammonium chloride.[6][8]
The overall mechanism is classified as a nucleophilic addition-elimination reaction.[7]
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of this compound from propanoyl chloride and cyclohexylamine. This procedure is adapted from established methods for amide synthesis.
Materials and Reagents:
-
Cyclohexylamine (C₆H₁₃N)
-
Propanoyl chloride (C₃H₅ClO)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Aqueous sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclohexylamine (2.0 equivalents) in an anhydrous solvent (e.g., DCM). Cool the flask to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve propanoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred cyclohexylamine solution over 30 minutes, ensuring the temperature remains at or below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material (propanoyl chloride) is fully consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acid and the ammonium salt), water, and finally brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following tables summarize key quantitative data for the reactants and typical reaction parameters for the synthesis of this compound.
Table 1: Reactant Properties
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| Cyclohexylamine | C₆H₁₃N | 99.17 | Nucleophilic primary amine |
| Propanoyl chloride | C₃H₅ClO | 92.52 | Electrophilic acylating agent, moisture sensitive |
| This compound | C₉H₁₇NO | 155.24[9] | N-substituted amide product |
Table 2: Typical Reaction Conditions and Yields
| Parameter | Value / Condition | Rationale / Notes |
| Stoichiometry | 1 eq. Propanoyl Chloride : 2 eq. Cyclohexylamine | One equivalent of amine acts as the nucleophile, the second acts as a base to neutralize HCl byproduct.[6] |
| Solvent | Dichloromethane (DCM), THF | Anhydrous aprotic solvents are required to prevent reaction of the acyl chloride with water. |
| Temperature | 0 °C for addition, then Room Temperature | The initial addition is exothermic; cooling controls the reaction rate. The reaction then proceeds to completion at RT. |
| Reaction Time | 1 - 3 hours | Typically sufficient for the reaction to go to completion. Monitored by TLC. |
| Expected Yield | > 80% | Acyl chloride reactions with amines are generally high-yielding.[10] A similar synthesis of a more complex this compound derivative reported a yield of 66%.[11] |
References
- 1. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C9H17NO | CID 234740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
N-Cyclohexylpropanamide CAS number 1126-56-3 properties
An In-depth Technical Guide on N-Cyclohexylpropanamide (CAS: 1126-56-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, analytical methods, and potential biological relevance. While specific biological activity data for this compound is limited in public literature, this document outlines established protocols and discusses the activity of structurally related molecules to guide future research and development efforts.
Core Chemical Properties
This compound is a simple amide featuring a cyclohexyl group attached to the nitrogen of a propanamide moiety. Its fundamental properties are summarized below.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Most available data are computationally derived, indicating a lack of extensive experimental characterization in published literature.
| Property | Value | Source |
| CAS Number | 1126-56-3 | [1] |
| Molecular Formula | C₉H₁₇NO | [1] |
| Molecular Weight | 155.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (at standard conditions) | [2] |
| XLogP3-AA (logP) | 1.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 29.1 Ų | [1] |
| Exact Mass | 155.131014166 Da | [1] |
| Boiling Point | No data available | [2] |
| Melting Point | No data available | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the propanamide moiety (a triplet and a quartet) and complex multiplets for the cyclohexyl ring protons. The N-H proton will appear as a broad signal.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display distinct peaks for the carbonyl carbon (around 170-180 ppm), the two carbons of the propanoyl group, and the unique carbons of the cyclohexyl ring.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band for the amide C=O stretching vibration (typically around 1650 cm⁻¹) and an N-H stretching band near 3300 cm⁻¹.[1][3]
-
Mass Spectrometry (MS) : Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight.[1]
Synthesis and Experimental Protocols
While specific literature detailing the synthesis of this compound is sparse, a standard and reliable method involves the acylation of cyclohexylamine (B46788) with a propanoyl derivative.
Proposed Synthesis Workflow
The logical flow for the synthesis, purification, and analysis of this compound is outlined below. This process involves a standard nucleophilic acyl substitution reaction followed by purification and characterization steps.
Caption: Workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound via the reaction of cyclohexylamine with propanoyl chloride.
-
Reaction Setup : To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add cyclohexylamine (1.0 eq) and anhydrous dichloromethane (B109758) (DCM). Cool the flask to 0 °C in an ice bath with magnetic stirring.
-
Addition of Base : Add triethylamine (1.1 eq) to the solution to act as a base to neutralize the HCl byproduct.
-
Addition of Acylating Agent : Dissolve propanoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material (cyclohexylamine) is consumed.
-
Workup : Quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel and extract the organic layer. Sequentially wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by column chromatography on silica (B1680970) gel or recrystallization from a suitable solvent like ethyl acetate/hexanes.
Analytical Methodologies
To ensure the identity, purity, and quantity of this compound, especially in a drug development context, robust analytical methods are required.
Protocol for Purity and Identity Confirmation
-
High-Performance Liquid Chromatography (HPLC) : Develop a reverse-phase HPLC method (e.g., using a C18 column) to determine the purity of the synthesized compound. A gradient elution with water and acetonitrile (B52724) (both often containing 0.1% formic acid) is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : For definitive identification and sensitive quantification, LC-MS is the preferred method.[4][5]
-
Sample Preparation : Dissolve a known quantity of the compound in a suitable diluent (e.g., 1% formic acid in water).[6]
-
Chromatography : Use an ultra-high-performance liquid chromatography (UHPLC) system for rapid and efficient separation.[7]
-
Mass Spectrometry : Couple the HPLC to a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.[6][8] Monitor for the specific mass-to-charge ratio (m/z) of the protonated parent molecule [M+H]⁺ and its characteristic fragment ions.
-
Biological Activity and Potential Applications
There is no direct evidence in the reviewed literature for the biological activity of this compound itself. However, the this compound substructure has been incorporated into more complex molecules that exhibit significant biological effects, suggesting it can serve as a valuable scaffold in medicinal chemistry.
Activity of Structurally Related Compounds
A study on novel quinoxaline (B1680401) derivatives reported the synthesis and evaluation of 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide , a molecule containing the this compound moiety.[9] This compound was assessed for its antiproliferative effects against a panel of human cancer cell lines and showed inhibitory activity, particularly against the MCF-7 (breast cancer) and Hela (cervical cancer) cell lines.[9] While this activity cannot be directly attributed to the this compound fragment alone, it demonstrates that this scaffold is compatible with and can be part of a pharmacologically active molecule.
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a representative protocol for assessing the cytotoxic (anti-cancer) potential of a compound, adapted from methodologies used for similar molecules.[9]
Caption: Experimental workflow for the MTT cell viability assay.
-
Cell Culture : Maintain human cancer cell lines (e.g., MCF-7) in an appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.[10]
-
Cell Seeding : Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment : Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the plates and add the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation : Incubate the treated plates for 48 to 72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Carefully remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
References
- 1. This compound | C9H17NO | CID 234740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 4. Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry [ouci.dntb.gov.ua]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. lcms.cz [lcms.cz]
- 9. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
N-Cyclohexylpropanamide: A Technical Overview of its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexylpropanamide is a secondary amide with the molecular formula C₉H₁₇NO. This document provides a comprehensive technical guide to its physical and chemical properties, including available spectral data and detailed experimental protocols for its synthesis and characterization. This information is intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO | PubChem[1] |
| Molecular Weight | 155.24 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1126-56-3 | PubChem[1] |
| XLogP3-AA (Computed) | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 1 | PubChem[1] |
| Rotatable Bond Count (Computed) | 2 | PubChem[1] |
| Exact Mass (Computed) | 155.131014 g/mol | PubChem[1] |
| Monoisotopic Mass (Computed) | 155.131014 g/mol | PubChem[1] |
| Topological Polar Surface Area (Computed) | 29.1 Ų | PubChem[1] |
| Boiling Point (Estimated) | ~220 °C (for a related compound) | EvitaChem[2] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. The following is a summary of expected and available spectral data.
¹H NMR Spectroscopy
-
A multiplet for the methine proton on the cyclohexyl ring attached to the nitrogen atom.
-
Broad multiplets for the methylene (B1212753) protons of the cyclohexyl ring.
-
A quartet for the methylene protons of the propanoyl group adjacent to the carbonyl.
-
A triplet for the methyl protons of the propanoyl group.
-
A broad singlet for the N-H proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound is available and provides key information about the carbon skeleton.
-
¹³C NMR Data: A link to the experimental spectrum can be found on PubChem.[1]
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the functional groups present in this compound. Key expected absorptions include:
-
N-H Stretch: A moderate to strong absorption band in the region of 3300-3500 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band around 1640-1680 cm⁻¹.
-
N-H Bend (Amide II): A moderate absorption band around 1550 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is available through the National Institute of Standards and Technology (NIST) database.
-
Mass Spectrum Data: The mass spectrum can be accessed via PubChem.[1]
The fragmentation of amides under EI-MS conditions often involves cleavage of the amide bond (N-CO bond), leading to the formation of acylium cations and amine-related fragments.[3]
Experimental Protocols
The following section details a standard laboratory procedure for the synthesis and purification of this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the acylation of cyclohexylamine (B46788) with propanoyl chloride.
Materials and Reagents:
-
Cyclohexylamine
-
Propanoyl chloride
-
Triethylamine (B128534) or other suitable base
-
Anhydrous dichloromethane (B109758) (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the stirred solution in an ice bath to 0 °C.
-
Add propanoyl chloride (1.05 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a crystalline solid.
Materials and Reagents:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., a mixture of hexane (B92381) and ethyl acetate, or ethanol/water)
Equipment:
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can be used to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
General Chemical Reactions of Amides
Since no specific signaling pathways for this compound have been identified, the following diagram illustrates the general reactivity of the amide functional group, which is a core chemical property of the molecule.
Caption: General chemical reactions of the amide functional group in this compound.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound. While some experimental data remains to be fully elucidated, the provided information on its computed properties, spectral data, and detailed protocols for its synthesis and purification serves as a valuable resource for researchers. Further investigation into its biological activity and potential applications is warranted.
References
An In-depth Technical Guide to N-Cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Cyclohexylpropanamide, a chemical compound with potential applications in various scientific domains. This document collates available data on its chemical and physical properties, outlines a standard laboratory synthesis protocol, and discusses its known and potential biological activities, particularly within the context of drug discovery and development. Safety and handling information, along with spectroscopic data, are also presented to ensure safe and effective utilization in a research setting.
Chemical and Physical Properties
This compound is a secondary amide featuring a cyclohexyl group attached to the nitrogen atom of a propanamide moiety. Its chemical structure and properties are foundational to its potential applications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Molecular Formula | C₉H₁₇NO | [PubChem][1] |
| CAS Number | 1126-56-3 | [PubChem][1] |
| Molecular Weight | 155.24 g/mol | [PubChem][1] |
| Melting Point | 81-83 °C (for a related derivative) | [MDPI][2] |
| Boiling Point | ~220 °C (estimated) | [EvitaChem][3] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and dichloromethane; limited solubility in water. | [EvitaChem][3] |
| XLogP3-AA | 1.8 | [PubChem][1] |
| Hydrogen Bond Donor Count | 1 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 1 | [PubChem][1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the acylation of cyclohexylamine (B46788) with propanoyl chloride or a related propanoic acid derivative.
General Synthesis Pathway
The reaction involves the nucleophilic attack of the amino group of cyclohexylamine on the carbonyl carbon of propanoyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. A base is typically used to neutralize the HCl byproduct.
Detailed Experimental Protocol
Materials:
-
Cyclohexylamine
-
Propanoyl chloride
-
Triethylamine (B128534) (or another suitable base)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of propanoyl chloride (1.0 equivalent) in anhydrous diethyl ether to the stirred mixture via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the ethyl protons of the propanoyl group, the methine proton of the cyclohexyl group adjacent to the nitrogen, and the methylene (B1212753) protons of the cyclohexyl ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the ethyl group, and the distinct carbons of the cyclohexyl ring. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the amide group (typically around 1640 cm⁻¹), and an N-H stretching band (around 3300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. |
Biological Activity and Drug Development Potential
While specific biological activity for this compound is not extensively documented in publicly available literature, the presence of the amide linkage and the lipophilic cyclohexyl group suggests potential for interaction with biological targets. Structurally related compounds, such as other N-substituted amides, have shown a wide range of biological activities.
For instance, derivatives of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which contain a similar core structure, have been investigated for their antiproliferative effects against various cancer cell lines.[2] The N-cyclohexyl derivative in this series showed notable activity, suggesting that the this compound moiety can be a valuable component in the design of bioactive molecules.[2]
Potential Areas for Investigation
-
Anticancer Activity: As a scaffold for the synthesis of novel compounds with potential cytotoxic or antiproliferative effects.
-
Enzyme Inhibition: The amide group could potentially interact with the active sites of various enzymes.
-
Agrochemical Research: Exploration of its potential as a herbicide or pesticide.
Experimental Workflow for Biological Evaluation
Safety and Handling
Table 3: General Safety and Handling Information
| Hazard | Precaution |
| Skin and Eye Contact | May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |
| Inhalation | May be harmful if inhaled. Work in a well-ventilated area or use a fume hood. |
| Ingestion | May be harmful if swallowed. Avoid ingestion. |
| Fire Hazards | The compound may be combustible. Keep away from open flames and high temperatures. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Note: This information is based on related compounds and a formal risk assessment should be conducted before handling this compound.
Conclusion
This compound is a chemical compound with well-defined physical and chemical properties. While its biological activity is not yet extensively explored, its structural features suggest potential for applications in medicinal chemistry and other areas of chemical research. This guide provides a foundational understanding of the compound, offering protocols for its synthesis and a framework for its potential biological evaluation, thereby serving as a valuable resource for researchers and drug development professionals. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide to the Solubility of N-Cyclohexylpropanamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N-Cyclohexylpropanamide in various organic solvents. Due to a lack of specific experimental data for this compound in publicly available literature, this document presents expected solubility trends based on the known behavior of structurally similar N-alkylamides. Furthermore, it details standardized experimental protocols for determining solubility and outlines predictive methods that can be employed. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis who are working with or anticipate working with this compound.
Introduction
This compound is a chemical compound of interest in various fields, including pharmaceutical development and chemical synthesis. A thorough understanding of its solubility in different organic solvents is crucial for its purification, formulation, and application. Solubility dictates the choice of solvents for reactions, extractions, and crystallizations, and it is a critical parameter in the development of drug delivery systems. This guide aims to provide a foundational understanding of the expected solubility of this compound and the methodologies to determine it accurately.
Predicted Solubility of this compound
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental measurement.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Methanol | Polar Protic | High | The amide group can form hydrogen bonds with the hydroxyl group of methanol. |
| Ethanol (B145695) | Polar Protic | High | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor.[1] |
| Acetone (B3395972) | Polar Aprotic | Moderate to High | The polar carbonyl group of acetone can interact with the amide group of the solute.[2] |
| Dichloromethane | Polar Aprotic | Moderate | Offers dipole-dipole interactions with the amide group. |
| Ethyl Acetate | Polar Aprotic | Moderate | Can act as a hydrogen bond acceptor. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | The ether oxygen can act as a hydrogen bond acceptor. |
| Toluene | Nonpolar Aprotic | Low to Moderate | The nonpolar cyclohexyl group will have favorable interactions with the aromatic ring of toluene. |
| Hexane | Nonpolar Aprotic | Low | The hydrophobic cyclohexyl group will interact with hexane, but the polar amide group will limit solubility. |
| Water | Polar Protic | Low | The large nonpolar cyclohexyl group is expected to significantly reduce aqueous solubility.[1] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized experimental procedures. The following are common methods employed in research and industry.
Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.
Potentiometric Titration
This method is particularly useful for ionizable compounds but can be adapted for amides in specific solvent systems.
Methodology:
-
Dissolution: A known amount of this compound is dissolved in the solvent of interest.
-
Titration: The solution is titrated with a standard solution of an acid or base.
-
Endpoint Detection: The endpoint of the titration, which corresponds to the saturation point, is detected by a change in the potential of an indicator electrode.
Predictive Methods for Solubility
In the absence of experimental data, computational models can provide useful estimates of solubility.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use the molecular structure of a compound to predict its physicochemical properties, including solubility.[3] These models are built by correlating the structures of a large set of compounds with their experimentally determined solubilities. For this compound, a QSPR model trained on a dataset of amides could provide a reasonable solubility prediction.
Thermodynamic Models
Thermodynamic models, such as the UNIFAC group contribution method, can predict solubility by considering the interactions between the functional groups of the solute and the solvent.[3] These models require knowledge of the physical properties of the pure components.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
While direct experimental data on the solubility of this compound in organic solvents is currently limited, this guide provides a robust framework for understanding and determining this critical parameter. Based on the behavior of structurally similar compounds, this compound is expected to be soluble in polar organic solvents and less soluble in nonpolar solvents and water. For precise quantitative data, the experimental protocols detailed herein, particularly the shake-flask method, are recommended. Furthermore, predictive models can serve as valuable tools for initial screening and estimation of solubility. This information is intended to empower researchers and professionals in making informed decisions regarding the handling and application of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the melting and boiling points of N-Cyclohexylpropanamide (CAS No. 1126-56-3). Recognizing the critical need for accurate physicochemical data in research and development, this document summarizes predicted properties, outlines detailed experimental protocols for their determination, and presents a logical workflow for the synthesis and characterization of this compound.
Physicochemical Data of this compound
| Property | Predicted Value (Kelvin) | Predicted Value (°Celsius) | Data Source and Method |
| Melting Point | 301.16 K | 28.01 °C | Cheméo (Joback Method) |
| Boiling Point | 528.91 K | 255.76 °C | Cheméo (Joback Method) |
It is crucial for researchers to note that these values are predictions and should be confirmed by experimental analysis.
Experimental Protocols for Property Determination
For the empirical determination of the melting and boiling points of this compound, standard laboratory procedures should be followed. The subsequent sections detail generalized yet comprehensive protocols that can be adapted for this purpose.
1. Experimental Protocol for Melting Point Determination
The melting point of a solid compound is a key indicator of its purity. The following protocol outlines the capillary method for determining the melting point range.
-
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Thermometer (calibrated)
-
-
Procedure:
-
Sample Preparation: A small sample of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.
-
Heating and Observation: The sample is heated at a rate of approximately 10-15 °C per minute initially. As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically less than 2 °C).
-
2. Experimental Protocol for Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The following micro boiling point method is suitable for small sample quantities.
-
Apparatus:
-
Thiele tube or a similar heating bath apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
-
-
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube.
-
Capillary Inversion: A capillary tube is placed, sealed end up, into the test tube containing the sample.
-
Apparatus Assembly: The test tube is attached to the thermometer with the sample level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube containing the heating fluid.
-
Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.
-
Observation: Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. At this point, the heat source is removed.
-
Data Recording: The liquid in the test tube will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Workflow and Process Visualization
To aid researchers in the synthesis and characterization of this compound, the following diagrams illustrate the logical workflow and a general synthesis pathway.
Caption: Workflow for the Synthesis, Characterization, and Physical Property Determination of this compound.
Caption: A general signaling pathway for the synthesis of this compound via amidation.
Commercial Suppliers and Technical Guide for N-Cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for N-Cyclohexylpropanamide (CAS No. 1126-56-3), along with relevant technical data to aid in procurement and research applications. Additionally, this guide outlines a plausible experimental protocol for its synthesis and discusses its potential role in drug discovery, drawing from existing literature on related compounds.
Commercial Suppliers of this compound
Sourcing high-quality chemical reagents is a critical first step in any research endeavor. Below is a summary of commercial suppliers for this compound, with available quantitative data to facilitate comparison. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Parchem | 1126-56-3 | C9H17NO | 155.24 | Inquiry recommended | Bulk, FCL/TL/ISO Tank, Pallet/Skid/Tote[1] |
| BLD Pharm | 1126-56-3 | C9H17NO | 155.24 | Inquiry recommended | Varies, contact for details[2] |
| AK Scientific, Inc. | - | - | - | Inquiry recommended | Varies, contact for details[3] |
Note: Sigma-Aldrich previously supplied this compound, but the product is now discontinued.
Logical Workflow for Supplier Selection
The process of selecting a chemical supplier involves several critical steps to ensure the quality and suitability of the product for research needs. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the selection and qualification of a commercial supplier for a research chemical.
Experimental Protocols
Proposed Synthesis of this compound
Reaction Scheme:
Materials and Reagents:
-
Propanoyl chloride
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Triethylamine (B128534) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Thin-layer chromatography (TLC) plates and developing system
-
Rotary evaporator
-
Purification apparatus (e.g., flash chromatography system)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexylamine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.
-
Addition of Acylating Agent: Slowly add propanoyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material (cyclohexylamine) is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure product.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify the characteristic amide functional group.
Applications in Drug Discovery and Development
While this compound itself is not a widely studied therapeutic agent, its structural motif is present in molecules with demonstrated biological activity, suggesting its potential as a scaffold or intermediate in drug discovery.
Antiproliferative Activity of a Derivative:
A study on novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as potential antiproliferative agents included the synthesis and evaluation of a derivative, 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide.[4] This compound was synthesized from cyclohexylamine and 3-(3-benzyloxyquinoxalin-2-yl)propanoyl azide.[4] The study investigated the antiproliferative activity of a series of related compounds against several cancer cell lines, including prostate (PC-3), ovarian (HeLa), colon (HCT-116), and breast (MCF-7) cancer cells.[4] While the specific IC50 value for the this compound derivative was not highlighted as the most potent in the series, the study demonstrates that the incorporation of the this compound moiety is compatible with significant biological activity and that this class of compounds warrants further investigation in the development of novel anticancer agents.[4]
The general experimental protocol for evaluating the antiproliferative activity in this study involved the MTT assay.[4]
Experimental Protocol for Antiproliferative Assay (MTT Assay):
-
Cell Culture: Cancer cell lines (e.g., PC-3, HeLa, HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., the this compound derivative) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of MTT to formazan (B1609692) by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
The study of such derivatives highlights the potential of this compound as a building block in the design and synthesis of novel therapeutic agents. Its physicochemical properties, conferred by the cyclohexyl and propanamide groups, may be advantageous for modulating pharmacokinetic and pharmacodynamic properties of drug candidates.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general logic of a drug discovery process and a typical experimental workflow for evaluating antiproliferative compounds.
Caption: A simplified overview of the stages in the drug discovery and development pipeline.
Caption: A typical workflow for the synthesis and in vitro evaluation of a compound's antiproliferative effects.
References
An In-depth Technical Guide to the Potential Biological Activity of N-Cyclohexylpropanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of N-Cyclohexylpropanamide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. While direct research on a broad spectrum of simple this compound derivatives is emerging, this document synthesizes findings from structurally related compounds to highlight the therapeutic potential of this chemical class. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Introduction to this compound Derivatives
This compound derivatives are a class of organic compounds characterized by a cyclohexyl group attached to the nitrogen of a propanamide moiety. The structural versatility of this scaffold allows for a wide range of substitutions, which can significantly influence the molecule's physicochemical properties and biological activity. The presence of the lipophilic cyclohexyl ring and the propanamide backbone, which can participate in hydrogen bonding, makes these derivatives promising candidates for interaction with various biological targets. This guide explores the existing evidence for their potential as anticancer, antimicrobial, and anti-inflammatory agents, drawing on data from closely related chemical structures.
Potential Biological Activities
Anticancer Activity
Several studies on compounds containing the this compound core or structurally similar motifs have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, quinoxaline-based this compound derivatives have been investigated for their antiproliferative effects. The mechanism of action for many related compounds is believed to involve the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Table 1: Anticancer Activity of Structurally Related Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Propanamides | 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide | MCF-7 (Breast) | Not explicitly stated for this derivative, but related compounds showed IC50 values ranging from 6.93 to 85.20 | [1] |
| Betulonic Acid Amides | N-[3-oxolup-20(29)-en-28-oyl]1-ethynylcycloheksylamine | A375 (Melanoma) | 17 ± 2 | [2] |
| Betulonic Acid Amides | N-[3-oxolup-20(29)-en-28-oyl]1-ethynylcycloheksylamine | MCF-7 (Breast) | 26 ± 1 | [2] |
| Thiazolidine Derivatives | Compound 108 | MCF-7 (Breast) | 1.27 | [3] |
| Pyridine Derivatives | Compound 31 | MCF-7 (Breast) | 2.4 | [3] |
Antimicrobial Activity
The N-cyclohexylamide moiety is also found in molecules with notable antimicrobial properties. Research on cyclopropane (B1198618) carboxamides and other amide derivatives has revealed activity against a range of bacterial and fungal pathogens. The mechanism of action is likely diverse, potentially involving the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 2: Antimicrobial Activity of Structurally Related Derivatives
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Cyclopropane Carboxamides | Compound F5 | Staphylococcus aureus | 32 | [4][5] |
| Cyclopropane Carboxamides | Compound F9 | Staphylococcus aureus | 64 | [4][5] |
| Cyclopropane Carboxamides | Compound F9 | Escherichia coli | 32 | [4][5] |
| Cyclopropane Carboxamides | Compound F8 | Candida albicans | 16 | [4][5] |
| Cyclopropane Carboxamides | Compound F24 | Candida albicans | 16 | [4][5] |
| 1,3-bis(aryloxy)propan-2-amines | CPD20 | Staphylococcus aureus | 2.5 | [6] |
| 1,3-bis(aryloxy)propan-2-amines | CPD22 | Staphylococcus aureus | 5 | [6] |
Anti-inflammatory Activity
N-acylhydrazone derivatives containing a cyclohexyl group have been shown to possess significant anti-inflammatory and analgesic properties.[7] The mechanism of action for some of these compounds is suggested to involve the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[8]
Table 3: Anti-inflammatory Activity of Structurally Related Derivatives
| Compound Class | Assay | Activity | Reference |
| Cyclohexyl-N-Acylhydrazones | Carrageenan-induced peritonitis | Significant inhibition of leukocyte migration | [7] |
| Dexketoprofen Amide Derivatives | Carrageenan-induced paw edema | Potent in vivo anti-inflammatory activity | [9] |
| Quinoxaline Derivatives | Carrageenan-induced edema model | 41% inhibition of edema | [10] |
Key Signaling Pathways
The biological activities of this compound derivatives and their analogs are likely mediated through the modulation of critical cellular signaling pathways.
PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[10][11][12] Small molecule inhibitors targeting this pathway are of significant interest in oncology. It is hypothesized that certain this compound derivatives may exert their anticancer effects by inhibiting one or more components of this pathway.
NF-κB Signaling Pathway in Inflammation and Cancer
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response and also plays a crucial role in cancer cell survival and proliferation.[13][14] Inhibition of this pathway is a key strategy for the development of anti-inflammatory and anticancer drugs. It is plausible that some this compound derivatives could modulate this pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and for the evaluation of their biological activities.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of N-substituted propanamides involves the coupling of a carboxylic acid with an amine using a coupling agent.
Representative Synthesis of this compound:
-
Materials: Propiolic acid, cyclohexylamine (B46788), N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) with Hydroxybenzotriazole (HOBt), and a suitable solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Procedure: a. Dissolve propiolic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM. b. Add cyclohexylamine (1.1 equivalents) to the solution. c. Cool the reaction mixture to 0 °C in an ice bath. d. Add a solution of DCC (1.2 equivalents) in DCM dropwise to the cooled mixture. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. h. Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine. i. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure this compound derivative.[2]
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.
-
Plate Preparation: Spread the microbial inoculum evenly over the surface of a Mueller-Hinton agar (B569324) plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the this compound derivative solution (at a known concentration) into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Groups: Use groups of rats or mice, with a control group receiving the vehicle and test groups receiving different doses of the this compound derivatives. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.[15]
-
Compound Administration: Administer the test compounds and controls orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[9]
Conclusion
This compound derivatives represent a promising scaffold for the development of new therapeutic agents. The existing data on structurally related compounds suggest a strong potential for anticancer, antimicrobial, and anti-inflammatory activities. The likely mechanisms of action involve the modulation of key cellular signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways. Further research, including the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives, is warranted to fully elucidate their therapeutic potential and structure-activity relationships. This guide provides a solid foundation for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of ncRNAs and the PI3K/AKT/mTOR pathway: Implications for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Anti-inflammatory and analgesic activities of the acid derivatives of cyclohexylbenzene] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ¹H NMR Spectral Analysis of N-Cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed ¹H NMR spectral analysis of N-Cyclohexylpropanamide, a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The included protocols offer standardized methods for sample preparation and data acquisition to ensure reproducibility.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound was acquired in a deuterated chloroform (B151607) (CDCl₃) solution. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Table 1: ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (CH₃) | 1.15 | Triplet (t) | 3H | 7.6 |
| H-b (CH₂) | 2.15 | Quartet (q) | 2H | 7.6 |
| H-c, H-g (Cyclohexyl) | 1.05 - 1.40 | Multiplet (m) | 6H | - |
| H-d, H-f (Cyclohexyl) | 1.55 - 1.75 | Multiplet (m) | 4H | - |
| H-e (CH-N) | 3.75 | Multiplet (m) | 1H | - |
| H-h (NH) | 5.30 | Broad Singlet (br s) | 1H | - |
Data sourced from the Spectral Database for Organic Compounds (SDBS).[1]
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Analysis
This protocol outlines the standard procedure for preparing a sample of this compound for ¹H NMR spectroscopy.
Materials:
-
This compound (5-20 mg)[2]
-
Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)
-
Tetramethylsilane (TMS) (optional, if not already in the solvent)
-
5 mm NMR tube[2]
-
Pasteur pipette and bulb
-
Small vial or beaker
-
Cotton wool or glass wool plug[3]
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of this compound into a clean, dry vial.[2]
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial containing the sample.[2] If the solvent does not already contain an internal standard, add a very small drop of TMS.
-
Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
-
Filtering the Sample: Place a small, clean plug of cotton or glass wool into a Pasteur pipette.[3]
-
Transferring to NMR Tube: Using the filter pipette, transfer the solution into a clean, dry 5 mm NMR tube. This will remove any suspended impurities that could negatively affect the spectral resolution.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Final Check: Ensure the solution height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).
Protocol 2: ¹H NMR Data Acquisition
This protocol provides a general procedure for acquiring a ¹H NMR spectrum. Instrument-specific parameters may need to be adjusted.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Acquisition Parameters:
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Setting Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Receiver Gain (RG): Adjust the receiver gain to an appropriate level to maximize signal without causing receiver overload.
-
Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).
-
Acquisition Time (AQ): A typical acquisition time is 2-4 seconds.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0 ppm or the residual CHCl₃ signal to 7.26 ppm.[4]
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and label the chemical shift of each peak.
-
Structural Relationships and ¹H NMR Signal Correlation
The following diagram illustrates the structure of this compound and the through-bond coupling relationships between adjacent non-equivalent protons, which give rise to the observed signal multiplicities in the ¹H NMR spectrum.
Caption: ¹H NMR coupling relationships in this compound.
References
Application Notes and Protocols for the Interpretation of the ¹³C NMR Spectrum of N-Cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of N-Cyclohexylpropanamide. This document includes predicted chemical shift assignments, a comprehensive experimental protocol for acquiring high-quality spectra, and a logical workflow for spectral analysis.
Introduction
This compound is an organic compound containing both an amide functional group and a cyclohexyl ring. ¹³C NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of such molecules. By analyzing the chemical shifts of the carbon atoms, researchers can confirm the structure of the compound and assess its purity. Due to the low natural abundance of the ¹³C isotope, specialized techniques are often employed to obtain high-quality spectra in a reasonable timeframe.
Predicted ¹³C NMR Spectral Data
Based on the analysis of similar chemical structures, including propanamide and N-substituted cyclohexyl compounds, the following ¹³C NMR chemical shifts are predicted for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Amide Carbonyl) | ~173 | The carbonyl carbon of a secondary amide typically appears in this downfield region due to the strong deshielding effect of the double-bonded oxygen and the adjacent nitrogen atom.[1] |
| C₁' (Cyclohexyl CH attached to N) | ~48 | This methine carbon is directly attached to the electronegative nitrogen atom of the amide group, causing a significant downfield shift compared to other cyclohexyl carbons.[2] |
| CH₂ (Propanoyl) | ~31 | This methylene (B1212753) carbon is alpha to the carbonyl group, resulting in a moderate downfield shift. |
| C₂', C₆' (Cyclohexyl CH₂) | ~33 | These methylene carbons are beta to the point of attachment to the nitrogen and are in a similar chemical environment. |
| C₄' (Cyclohexyl CH₂) | ~26 | This methylene carbon is gamma to the nitrogen-substituted carbon and is expected to be the most shielded of the cyclohexyl CH₂ groups. |
| C₃', C₅' (Cyclohexyl CH₂) | ~25 | These methylene carbons are also beta to the nitrogen-substituted carbon but are slightly further from the electron-withdrawing amide group compared to C₂' and C₆'. |
| CH₃ (Propanoyl) | ~10 | The terminal methyl group of the propanoyl chain is the most shielded carbon in the molecule, appearing at the highest field (lowest ppm value).[3] |
Experimental Protocol for ¹³C NMR Spectroscopy
This protocol outlines the steps for acquiring a quantitative ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (for a 500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Width: Calibrated 30° or 45° pulse to allow for faster repetition rates without saturating the signals.
-
Acquisition Time (at): 1.0 - 2.0 seconds.
-
Relaxation Delay (d1): 2.0 - 5.0 seconds. A longer delay is crucial for quantitative measurements to ensure full relaxation of all carbon nuclei, especially quaternary carbons (though none are present in this molecule).
-
Spectral Width (sw): 0 - 200 ppm (approximately 25,000 Hz on a 500 MHz instrument).
-
Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Decoupling: Broadband proton decoupling (e.g., garp or waltz16) should be applied during the acquisition time to simplify the spectrum to single lines for each carbon.
3. Data Processing:
-
Apply an exponential multiplication window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
-
Integrate the signals if quantitative analysis is required (note: for accurate quantification, a longer relaxation delay and a 90° pulse with inverse-gated decoupling are recommended).
Spectral Interpretation Workflow
The following diagram illustrates the logical steps involved in interpreting the ¹³C NMR spectrum of this compound.
Caption: Workflow for the interpretation of the ¹³C NMR spectrum of this compound.
References
Application Notes and Protocols for FT-IR Spectroscopy of N-Cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of N-Cyclohexylpropanamide using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound is a secondary amide, and this application note outlines the expected vibrational frequencies and a comprehensive experimental workflow for obtaining its FT-IR spectrum. Due to the limited availability of a published reference spectrum for this specific compound, this guide presents a representative data set based on the characteristic absorption bands for secondary amides. The protocol is designed to be broadly applicable for the analysis of similar solid amide compounds.
Introduction
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification and characterization of organic compounds. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. For secondary amides such as this compound, characteristic absorption bands arise from the N-H, C=O, and C-N bonds, as well as the vibrations of the cyclohexyl and propyl hydrocarbon chains. This application note details a standard protocol for acquiring the FT-IR spectrum of a solid amide sample and provides a table of expected characteristic peaks for this compound.
Data Presentation: Representative FT-IR Data for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~ 3300 | Medium - Strong | N-H Stretch | Secondary Amide |
| 2925 - 2940 | Strong | C-H Asymmetric Stretch | Cyclohexyl (CH₂) |
| 2850 - 2860 | Strong | C-H Symmetric Stretch | Cyclohexyl (CH₂) |
| ~ 1640 | Strong | C=O Stretch (Amide I) | Secondary Amide |
| ~ 1550 | Medium - Strong | N-H Bend (Amide II) | Secondary Amide |
| 1445 - 1465 | Medium | CH₂ Scissoring | Cyclohexyl & Propyl |
| ~ 1250 | Medium | C-N Stretch | Secondary Amide |
Experimental Protocol
This protocol describes the preparation and analysis of a solid this compound sample using the Attenuated Total Reflectance (ATR) FT-IR technique. ATR is a widely used method for solid samples as it requires minimal sample preparation.[1][2]
1. Materials and Equipment
-
FT-IR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide (B1212193) crystal)
-
This compound (solid powder)
-
Spatula
-
Isopropyl alcohol or acetone (B3395972) for cleaning
-
Lint-free wipes
2. Instrument Setup
-
Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned according to the manufacturer's instructions.
-
Perform a background scan to acquire the spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum.
3. Sample Preparation
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create a uniform, thin layer of the sample on the crystal.
4. Data Acquisition
-
Acquire the FT-IR spectrum of the sample. The typical scanning range for mid-IR is 4000 cm⁻¹ to 400 cm⁻¹.
-
A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a spectrum with a good signal-to-noise ratio.
-
The acquired spectrum will be an absorbance spectrum, automatically ratioed against the previously collected background spectrum.
5. Data Analysis
-
Process the spectrum as needed (e.g., baseline correction).
-
Identify the characteristic absorption peaks and compare them to the expected values for a secondary amide and the other functional groups present in this compound.
6. Cleaning
-
Release the pressure clamp and remove the bulk of the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a lint-free wipe soaked in isopropyl alcohol or acetone.
-
Perform a clean check by acquiring a spectrum to ensure no sample residue remains.
Experimental Workflow
Caption: Experimental workflow for FT-IR analysis.
Signaling Pathways and Logical Relationships
For the FT-IR analysis of a single compound like this compound, a signaling pathway diagram is not applicable. However, the logical relationship between the molecular structure and the resulting FT-IR spectrum is fundamental.
Caption: Correlation of functional groups to IR peaks.
References
Application Notes and Protocols: N-Cyclohexylpropanamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Cyclohexylpropanamide as a foundational scaffold in the synthesis of diverse molecular architectures. The protocols detailed below are designed to be a practical guide for laboratory applications, particularly in the fields of medicinal chemistry and materials science.
Introduction
This compound is a valuable bifunctional building block, offering reactive sites for synthetic modification at the amide nitrogen, the alpha-carbon to the carbonyl group, and potentially on the cyclohexyl ring. Its robust structure and the presence of the lipophilic cyclohexyl moiety make it an attractive starting point for the development of novel compounds with potential therapeutic applications. The N-cyclohexylamide scaffold is a recurring motif in bioactive molecules, often contributing to favorable pharmacokinetic properties.
Key Synthetic Applications
This compound can be readily functionalized through several key reaction pathways, including N-alkylation and α-functionalization. These transformations allow for the introduction of a wide array of chemical diversity, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
N-Alkylation of this compound
A primary application of this compound is its use as a precursor for the synthesis of N,N-disubstituted amides. This is typically achieved through deprotonation of the amide N-H bond followed by quenching with an electrophile, such as an alkyl halide. This reaction is fundamental for elongating the carbon chain or introducing functionalized substituents.
This protocol describes the synthesis of N-(3-chloropropyl)-N-cyclohexylpropanamide, an intermediate that can be further elaborated, for example, by substitution of the terminal chloride.[1] This two-step process involves the initial formation of this compound, which is then alkylated. For the purpose of these notes, we will focus on the second step, starting with this compound.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the amide in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add 1-bromo-3-chloropropane (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude N-(3-chloropropyl)-N-cyclohexylpropanamide by column chromatography on silica gel.
The following table summarizes representative quantitative data for the N-alkylation of secondary amides, which can be used as a general reference for the expected outcome of the protocol described above.
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | NaH | DMF | 25 | 12 | 85-95 |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 80 | 6 | 70-85 |
| 1-Bromo-3-chloropropane | NaH | THF | 25 | 18 | 75-90 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
References
N-Cyclohexylpropanamide as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclohexylpropanamide is a secondary amide featuring a cyclohexyl group attached to the nitrogen atom and a propanoyl group. While the coordination chemistry of amides is a broad field, specific studies detailing this compound as a primary ligand are not extensively documented in publicly available literature. However, based on the known reactivity of similar N-substituted amides, this document provides a comprehensive overview of its potential applications in coordination chemistry, along with detailed, generalized protocols for the synthesis and characterization of its metal complexes.
Amide ligands can coordinate to metal ions through the oxygen or nitrogen atom. Coordination via the deprotonated amide nitrogen is particularly significant, often induced by metals such as copper(II) and nickel(II). The resulting metal-amide bond can be planar, and the steric bulk of the cyclohexyl group in this compound is expected to influence the coordination geometry and prevent the formation of bridging polynuclear complexes.
These potential metal complexes of this compound could find applications in catalysis, materials science, and as precursors for novel therapeutic agents. The protocols provided herein are based on established methods for the synthesis of metal-amide complexes and are intended to serve as a foundational guide for researchers.
Physicochemical Properties of this compound
A summary of the key computed properties of this compound is presented below. This data is essential for experimental design, including solvent selection and molar mass calculations.
| Property | Value |
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1126-56-3 |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
Experimental Protocols
The following sections detail generalized protocols for the synthesis and characterization of a hypothetical metal complex of this compound, for instance, with copper(II) chloride.
Protocol 1: Synthesis of a Hypothetical Bis(N-cyclohexylpropanamido)copper(II) Complex
This protocol describes the synthesis of a copper(II) complex where the amide ligand is deprotonated to coordinate with the metal center.
Materials:
-
This compound (C₉H₁₇NO)
-
Copper(II) Chloride (CuCl₂)
-
Sodium Hydroxide (NaOH) or other suitable base
-
Anhydrous Methanol (or other suitable solvent)
-
Schlenk Flask and standard glassware
-
Magnetic stirrer and heating mantle
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Ligand and Base Solution Preparation:
-
In a 100 mL Schlenk flask under an inert atmosphere, dissolve this compound (2 mmol, 0.310 g) in 20 mL of anhydrous methanol.
-
In a separate flask, prepare a 1 M solution of NaOH in methanol.
-
-
Deprotonation of the Ligand:
-
Slowly add the methanolic NaOH solution (2 mL, 2 mmol) dropwise to the this compound solution while stirring vigorously at room temperature.
-
Stir the mixture for 30 minutes to ensure complete deprotonation of the amide.
-
-
Addition of Metal Salt:
-
In a separate flask, dissolve Copper(II) Chloride (1 mmol, 0.134 g) in 10 mL of anhydrous methanol.
-
Add the CuCl₂ solution dropwise to the deprotonated ligand solution. A color change should be observed, indicating complex formation.
-
-
Reaction and Isolation:
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to promote precipitation.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Expected Observations:
A change in color of the solution upon addition of the metal salt is a primary indicator of complex formation. The isolated product should be a colored solid.
Protocol 2: Characterization of the Synthesized Complex
This protocol outlines the standard techniques for characterizing the newly synthesized complex.
1. Infrared (IR) Spectroscopy:
-
Objective: To confirm the coordination of the amide to the metal center.
-
Procedure: Acquire the IR spectrum of the free this compound ligand and the synthesized complex.
-
Expected Results: A shift in the C=O stretching frequency (typically around 1650 cm⁻¹) of the amide group to a lower wavenumber upon coordination. The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to M-N and M-O stretching vibrations.
2. UV-Visible (UV-Vis) Spectroscopy:
-
Objective: To study the electronic transitions and coordination geometry of the complex.
-
Procedure: Dissolve the complex in a suitable solvent (e.g., DMF or DMSO) and record the UV-Vis spectrum.
-
Expected Results: For a d⁹ copper(II) complex, d-d transitions are expected in the visible region. The position of the absorption maximum (λmax) can provide information about the coordination environment. For instance, a λmax around 600-700 nm is indicative of a square planar or distorted octahedral geometry.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the structure of the complex in solution.
-
Procedure: For a diamagnetic complex (e.g., with Ni(II) in a square planar geometry), ¹H and ¹³C NMR spectra can be recorded.
-
Expected Results: Shifts in the proton and carbon signals of the cyclohexyl and propanoyl groups compared to the free ligand would confirm coordination.
4. Elemental Analysis:
-
Objective: To determine the empirical formula of the complex.
-
Procedure: Submit a sample of the dried complex for C, H, N, and metal analysis.
-
Expected Results: The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula of the complex.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for a bis(N-cyclohexylpropanamido)copper(II) complex, based on typical values observed for similar metal-amide complexes.
| Parameter | Free Ligand (this compound) | Hypothetical Copper(II) Complex |
| Appearance | White solid | Blue or Green solid |
| Yield | - | 70-85% |
| Melting Point (°C) | 98-101 | >250 (decomposes) |
| IR: ν(C=O) (cm⁻¹) | ~1640 | ~1610 |
| IR: ν(M-N) (cm⁻¹) | - | ~450 |
| UV-Vis: λmax (nm) | - | ~650 |
| Elemental Analysis (%) | C: 70.09, H: 11.04, N: 9.02 | C: 57.81, H: 8.62, N: 7.49 (Calculated for C₁₈H₃₂CuN₂O₂) |
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of a metal complex with this compound.
Caption: Workflow for the synthesis and characterization of a metal complex.
Coordination of this compound to a Metal Center
This diagram illustrates the coordination of two deprotonated this compound ligands to a central metal ion.
Caption: Coordination of two this compound ligands to a metal center.
Conclusion and Future Directions
While direct experimental data for this compound as a ligand in coordination chemistry is sparse, the general principles of amide coordination provide a strong foundation for its investigation. The protocols and data presented here offer a starting point for researchers to explore the synthesis, characterization, and potential applications of its metal complexes. Future work should focus on the systematic synthesis of a series of metal complexes with this compound and a thorough investigation of their structural, spectroscopic, and catalytic or biological properties. Such studies will undoubtedly contribute to a deeper understanding of the coordination chemistry of N-substituted amides and may lead to the discovery of novel compounds with interesting and useful properties.
Protocol for the Crystallization of N-Cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the crystallization of N-Cyclohexylpropanamide, a compound of interest in various fields of chemical and pharmaceutical research. Effective purification of this amide is essential for obtaining accurate data in subsequent assays and for meeting stringent purity requirements in drug development. Crystallization is a robust and widely employed technique for the purification of solid organic compounds, which relies on the principle of differential solubility of the compound and its impurities in a suitable solvent system at varying temperatures.
This document outlines a systematic approach to the crystallization of this compound, including solvent selection, a detailed experimental protocol, and methods for assessing the purity of the final product.
Data Presentation: Physical Properties and Solvent Suitability
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1126-56-3 | ChemicalBook[1] |
| Molecular Formula | C₉H₁₇NO | PubChem[2] |
| Molecular Weight | 155.24 g/mol | PubChem[2] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Melting Point | Not available in literature. To be determined experimentally. | - |
| Boiling Point | Not available in literature. | - |
| General Solubility | Soluble in organic solvents like ethanol (B145695). Less soluble in water. | EvitaChem[3] |
Table 2: Suggested Solvents for Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Use |
| Ethanol | 78.4 | 24.5 | Often effective for recrystallizing amides. |
| Acetone | 56.0 | 20.7 | A common polar aprotic solvent for recrystallization. |
| Acetonitrile | 81.6 | 37.5 | Can provide good results for amide purification. |
| Methanol | 64.7 | 32.7 | Effective for structurally similar N-cyclohexyl compounds. |
| Water | 100.0 | 80.1 | Can be used as an anti-solvent with a more soluble organic solvent. |
Experimental Protocols
Due to the absence of specific solubility data, a preliminary solvent screening is a mandatory first step to identify the optimal solvent or solvent system for the crystallization of this compound.
Protocol 1: Solvent Screening
-
Preparation: Place approximately 10-20 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent from Table 2 dropwise (approximately 0.5 mL increments). After each addition, stir or vortex the mixture to assess solubility at room temperature. Record your observations. An ideal solvent will show low solubility at this stage.
-
Solvent Addition (Elevated Temperature): Gently heat the test tubes that showed poor solubility at room temperature in a warm water bath. Continue to add the corresponding solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observation: Observe the formation of crystals. The solvent that yields a significant amount of crystalline precipitate upon cooling is a good candidate for the bulk recrystallization. A solvent system (a "good" solvent and a "poor" solvent) can also be evaluated using this method.
Protocol 2: Bulk Crystallization of this compound
This protocol is based on the general procedure for amide recrystallization and should be adapted based on the results of the solvent screening. The use of ethanol is described here as a representative example.
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a suitably sized Erlenmeyer flask (e.g., 50 mL).
-
Add a magnetic stir bar.
-
Add the chosen solvent (e.g., ethanol) in small portions to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add the solvent in small aliquots until the this compound is completely dissolved. Note: It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat source.
-
Cover the flask with a watch glass to prevent contamination and solvent evaporation.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly.
-
Wet the filter paper with a small amount of the cold crystallization solvent.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
-
Drying:
-
Carefully transfer the crystalline product to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be achieved by air drying, placing them in a desiccator, or using a vacuum oven at a moderate temperature (e.g., 40-50 °C).
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized this compound. A sharp melting point range is indicative of high purity.
-
Calculate the percent recovery.
-
Further assess the purity using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (e.g., NMR, IR).
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the crystallization process.
References
Application Notes: Analytical Techniques for N-Cyclohexylpropanamide Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
1. Introduction
N-Cyclohexylpropanamide is an amide compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The purity of such compounds is a critical parameter that directly impacts research outcomes, biological activity, and safety profiles. Rigorous analytical testing is mandatory to identify and quantify impurities, which may originate from starting materials, side reactions during synthesis, or degradation. This document provides a comprehensive overview of key analytical techniques and detailed protocols for assessing the purity of this compound.
2. Overview of Analytical Techniques
A multi-technique approach is recommended for a robust and comprehensive purity assessment. The primary methods employed are chromatography, spectroscopy, and thermal analysis.
-
Chromatographic Techniques (HPLC, GC-MS): These methods are the cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities. They provide quantitative results based on the relative peak area.
-
Spectroscopic Techniques (NMR, FTIR): These techniques are essential for structural confirmation and identification. Nuclear Magnetic Resonance (NMR) can also be used as a primary quantitative method (qNMR) to determine absolute purity without the need for a specific reference standard of the analyte.[1]
-
Thermal Analysis (DSC): Differential Scanning Calorimetry is an absolute method used to determine the purity of highly crystalline compounds by analyzing their melting behavior.[2] It is particularly useful for qualifying reference standards.[2]
3. Application Notes for Key Techniques
3.1 High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a non-polar stationary phase (like C18) is typically used with a polar mobile phase (Reversed-Phase HPLC). Purity is generally calculated using the area percentage of the main peak.[3]
-
Application: HPLC is highly sensitive and ideal for quantifying non-volatile or thermally unstable impurities. It is a standard method in the pharmaceutical industry for quality control and stability testing.[2]
3.2 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds in a gaseous mobile phase based on their boiling point and interaction with a stationary phase within a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides information about their molecular weight and structure.[4]
-
Application: GC-MS is a powerful tool for identifying and quantifying volatile impurities, residual solvents, and synthesis byproducts.[5] The National Institute of Standards and Technology (NIST) database contains mass spectral data for this compound, making it an excellent method for identity confirmation.[6][7]
3.3 Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Principle: ¹H NMR spectroscopy provides detailed structural information. For quantitative purposes (qNMR), the integral of a specific proton signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration.[8] Since the signal intensity is directly proportional to the number of nuclei, it allows for the calculation of absolute purity.
-
Application: qNMR is a primary analytical method that is non-destructive and does not require a reference standard of the analyte itself.[1][5][8] It is invaluable for certifying the purity of new chemical entities and reference materials. It also provides unambiguous structural confirmation.
3.4 Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow required to change a sample's temperature. For a crystalline substance, the presence of impurities broadens the melting range and lowers the melting point. Based on the Van't Hoff equation, the mole fraction of impurities can be calculated from the shape of the melting endotherm.[9]
-
Application: DSC is an absolute method for determining the purity of well-ordered crystalline materials, typically those with a purity of 98% or higher.[2] It is a valuable complementary technique to chromatography, as it does not require the separation or identification of impurities.[2]
3.5 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR measures the absorption of infrared radiation by a molecule's functional groups, which vibrate at characteristic frequencies.
-
Application: FTIR is primarily a qualitative technique used to confirm the identity of this compound by identifying its key functional groups (e.g., amide C=O stretch, N-H stretch and bend, C-H bonds of the cyclohexyl and propyl groups). While not a quantitative method for purity, it is a rapid and simple tool for identity verification.
Workflow for Purity Assessment
A logical workflow ensures a comprehensive evaluation of a synthesized compound's purity.
Caption: A typical workflow for the synthesis, purification, and purity analysis.
Quantitative Data Summary
The following table summarizes typical parameters and expected results for the quantitative purity assessment of this compound.
| Technique | Key Parameters | Typical Values / Conditions | Information Provided | Expected Purity (%) |
| HPLC-UV | Column: C18 (e.g., 250 x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile (B52724):Water gradientFlow Rate: 1.0 mL/minDetection: UV at ~210 nm | Isocratic or gradient elution | Quantitative Purity (Area %), Separation of non-volatile impurities | > 99.0 |
| GC-MS | Column: HP-5MS (e.g., 30 m x 0.25 mm x 0.25 µm)Carrier Gas: HeliumInjector Temp: 250 °COven Program: 50 °C to 280 °C ramp | Temperature gradient | Quantitative Purity (TIC Area %), Identification of volatile impurities | > 99.0 |
| qNMR | Spectrometer: 400 MHz or higherSolvent: CDCl₃ or DMSO-d₆Internal Standard: Maleic Anhydride or Dimethyl Sulfone | 16-64 scans with relaxation delay | Absolute Purity (mol/mol), Structural Confirmation | > 99.5 |
| DSC | Sample Mass: 1-3 mgHeating Rate: 0.5 - 2 K/minAtmosphere: Nitrogen | Linear temperature ramp | Absolute Purity (mol %) | > 99.8 (for reference std.) |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
Caption: HPLC experimental workflow for purity analysis.
-
Instrumentation: HPLC system equipped with a UV detector, autosampler, and a C18 column.[10]
-
Sample Preparation: a. Accurately weigh approximately 10 mg of this compound. b. Dissolve the sample in 10 mL of acetonitrile or a suitable mobile phase mixture to create a 1 mg/mL stock solution.[1] c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
-
Instrumental Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) HPLC-grade water and (B) acetonitrile. Start with a composition suitable to retain the analyte (e.g., 50% B) and ramp up to a higher organic concentration (e.g., 95% B) to elute more non-polar impurities.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (where the amide chromophore absorbs).
-
Injection Volume: 10 µL.[3]
-
-
Data Analysis: a. Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. b. Inject the sample solution and acquire the chromatogram. c. Integrate all peaks detected. d. Calculate the purity using the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100.
Protocol 2: Purity Determination by GC-MS
Caption: GC-MS experimental workflow for purity analysis.
-
Instrumentation: GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Sample Preparation: a. Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.[1]
-
Instrumental Parameters:
-
Column: A non-polar capillary column such as an HP-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL injection volume with a split ratio (e.g., 50:1) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Parameters: EI mode at 70 eV, with a scan range of m/z 40-400.[12]
-
-
Data Analysis: a. Identify the peak corresponding to this compound based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). b. Calculate purity from the Total Ion Chromatogram (TIC) using the area normalization method.[3]
Protocol 3: Absolute Purity Determination by qNMR
Caption: qNMR experimental workflow for absolute purity determination.
-
Instrumentation: High-field NMR spectrometer (≥ 400 MHz).[13]
-
Sample Preparation: [8] a. Accurately weigh (to 0.01 mg) approximately 15 mg of this compound into a vial. b. Accurately weigh approximately 10 mg of a suitable, high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same vial. The standard should have signals that do not overlap with the analyte. c. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
Instrumental Parameters:
-
Observe Nucleus: ¹H.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters: Use a 90° pulse. A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated is critical for accurate quantification.
-
Number of Scans: 16-64, to achieve a high signal-to-noise ratio.
-
-
Data Analysis: a. Process the spectrum (Fourier transform, phase, and baseline correction). b. Select a well-resolved, non-overlapping proton signal for the analyte (x) and a signal for the internal standard (std). c. Carefully integrate both signals (Iₓ and IₛₜᏧ). d. Calculate the purity using the following formula: Purity (%) = (Iₓ / IₛₜᏧ) * (NₛₜᏧ / Nₓ) * (Mₓ / MₛₜᏧ) * (mₛₜᏧ / mₓ) * PₛₜᏧ Where:
- I = Integral value
- N = Number of protons for the integrated signal
- M = Molar mass
- m = Mass
- P = Purity of the internal standard
References
- 1. benchchem.com [benchchem.com]
- 2. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C9H17NO | CID 234740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propanamide, N-cyclohexyl- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. cipac.org [cipac.org]
- 11. iosrphr.org [iosrphr.org]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. benchchem.com [benchchem.com]
Application Notes: N-Cyclohexylpropanamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of the N-cyclohexylpropanamide scaffold in medicinal chemistry, with a focus on its application in the development of novel anticancer agents. While this compound itself has limited documented biological activity, its derivatives have emerged as promising compounds in drug discovery.
Introduction: The this compound Scaffold
The this compound core structure is a valuable building block in the design of more complex and biologically active molecules. Its aliphatic cyclohexyl group can enhance lipophilicity, which may improve membrane permeability and target engagement, while the propanamide linkage provides a stable and synthetically versatile linker. A key application has been demonstrated through the incorporation of this scaffold into quinoxaline-based compounds, which are known for their broad pharmacological activities, including anticancer properties.[1]
A significant example is 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide , a derivative that has been synthesized and evaluated for its antiproliferative effects against several human cancer cell lines.[1] This highlights the role of the this compound moiety as a component of potent, larger molecules.
Featured Application: Anticancer Activity
Lead Compound: 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide
This derivative has been identified as a promising antiproliferative agent.[1] Research has shown that N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides exhibit a wide spectrum of activity against various cancer cell lines, including prostate (PC-3), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer cells.[1]
Proposed Mechanism of Action
Computational docking studies have suggested a potential mechanism of action for these quinoxaline (B1680401) derivatives. It is hypothesized that they may exert their anticancer effects by binding to the zinc finger ubiquitin-binding domain (Zf-UBD) of histone deacetylase 6 (HDAC6).[1] The inhibition of HDAC6 is a validated strategy in cancer therapy, and the specific targeting of its Zf-UBD domain represents a novel approach.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and biological evaluation of this compound derivatives.
Table 1: Synthesis Yield of a Key this compound Derivative
| Compound Name | Starting Materials | Yield (%) | Physical Appearance | Melting Point (°C) | Reference |
|---|
| 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide | 3-(3-benzyloxyquinoxalin-2-yl)propanoyl azide (B81097), Cyclohexylamine | 66 | White crystals | 81–83 |[1] |
Table 2: Template for Antiproliferative Activity Data (IC₅₀ Values in µM) Note: This table serves as a template for organizing experimental results, as specific IC₅₀ values were not available in the provided information.
| Compound ID | Prostate (PC-3) | Cervical (HeLa) | Colon (HCT-116) | Breast (MCF-7) |
|---|---|---|---|---|
| Example Derivative |
| Positive Control (e.g., Doxorubicin) | | | | |
Experimental Protocols
Protocol for Synthesis of 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide
This protocol is based on the azide coupling method.[1]
Materials:
-
3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide
-
Acetic acid (AcOH)
-
1 N Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Ethyl acetate (B1210297)
-
3% Sodium bicarbonate (NaHCO₃) solution
-
Cyclohexylamine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In-situ Azide Formation:
-
Prepare a slurry of 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide (1.0 g, 10.0 mmol) in a mixture of AcOH (6 mL), 1 N HCl (3 mL), and water (3 mL).
-
Cool the slurry to -5 °C in an ice-salt bath and hold for 15 minutes.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ (1.0 g, 15 mmol in 2.0 mL water) to the slurry over 20 minutes, maintaining the temperature at -5 °C.
-
Extract the resulting yellow syrup multiple times with cold ethyl acetate (30 mL).
-
Combine the organic extracts and wash sequentially with cold 3% NaHCO₃ solution and water.
-
Dry the ethyl acetate solution over anhydrous Na₂SO₄. This solution containing the azide is used immediately in the next step.
-
-
Amide Coupling:
-
To the freshly prepared ethyl acetate solution of the azide, add cyclohexylamine.
-
Allow the reaction to proceed to form the desired this compound derivative.
-
Isolate the product, which should precipitate as white crystals.
-
Protocol: In Vitro Antiproliferative MTT Assay
This is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29)
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include wells for a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Measurement:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Aspirate the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against compound concentration.
Visualizations: Workflows and Pathways
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Hypothesized pathway for the anticancer activity of the lead compound.
References
Application Notes and Protocols: N-Cyclohexylpropanamide as a Chromatographic Standard
Introduction
N-Cyclohexylpropanamide is a stable, non-polar compound suitable for use as an internal standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its chemical properties ensure good retention and peak shape on common stationary phases. This document provides detailed protocols and application notes for its use as a chromatographic standard for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a standard is crucial for its effective application in chromatography.
| Property | Value | Source |
| Molecular Formula | C9H17NO | [1][2] |
| Molecular Weight | 155.24 g/mol | [1] |
| CAS Number | 1126-56-3 | [1][2] |
| IUPAC Name | This compound | [1] |
| Kovats Retention Index (Standard non-polar) | 1378 | [1] |
Experimental Protocols
1. Preparation of this compound Standard Stock Solution
This protocol outlines the preparation of a primary stock solution of this compound, which can be further diluted to create working standards and calibration curve points.
Materials:
-
This compound (purity ≥ 98%)
-
Methanol (B129727) (HPLC or GC grade)
-
Analytical balance
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
Procedure:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry 10 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 5 mL of methanol to the flask and sonicate for 5 minutes or until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask up to the 10 mL mark.
-
Stopper the flask and invert it several times to ensure homogeneity. This is the Stock Solution (1 mg/mL) .
-
For long-term storage, transfer the solution to an amber glass vial and store at 2-8 °C.
2. Preparation of Calibration Standards and Quality Control (QC) Samples
This workflow describes the serial dilution of the stock solution to prepare calibration curve (CC) standards and quality control (QC) samples.
Application in High-Performance Liquid Chromatography (HPLC)
This compound is an ideal internal standard (IS) for the quantification of non-polar to moderately polar analytes in various matrices. Its stability and lack of ionizable groups make it suitable for a wide range of HPLC conditions.
Hypothetical HPLC Method for Analyte Quantification using this compound as IS
This method is a general guideline and should be optimized for the specific analyte and matrix.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B1-5 min: 30-90% B5-7 min: 90% B7-8 min: 90-30% B8-10 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis at 210 nm |
Hypothetical Performance Data
| Parameter | Analyte X | This compound (IS) |
| Retention Time (min) | 4.2 | 5.8 |
| Linearity (r²) | > 0.995 | N/A |
| Limit of Detection (LOD) | 0.05 µg/mL | N/A |
| Limit of Quantification (LOQ) | 0.15 µg/mL | N/A |
Application in Gas Chromatography (GC)
Due to its volatility and thermal stability, this compound is also well-suited as an internal standard for GC analysis. The NIST Chemistry WebBook provides a Kovats retention index of 1378 on a standard non-polar column (SE-30), which can be used as a reference point for method development.[3]
Hypothetical GC-FID Method for Analyte Quantification using this compound as IS
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | Initial: 80 °C (hold 1 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Hypothetical Performance Data
| Parameter | Analyte Y | This compound (IS) |
| Retention Time (min) | 8.5 | 10.2 |
| Linearity (r²) | > 0.998 | N/A |
| Limit of Detection (LOD) | 0.1 µg/mL | N/A |
| Limit of Quantification (LOQ) | 0.3 µg/mL | N/A |
General Chromatographic Analysis Workflow
The following diagram illustrates a typical workflow for chromatographic analysis using an internal standard.
This compound serves as a reliable and versatile internal standard for both HPLC and GC applications. Its chemical stability and chromatographic behavior make it a valuable tool for achieving accurate and precise quantification in complex matrices. The provided protocols and methods offer a solid foundation for the integration of this compound into analytical workflows within research and drug development settings.
References
Troubleshooting & Optimization
Technical Support Center: N-Cyclohexylpropanamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-Cyclohexylpropanamide synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yields can stem from several factors, from reagent quality to reaction conditions. Here are the primary areas to investigate:
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Reagent Quality:
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Moisture: Propanoyl chloride and propanoic anhydride (B1165640) are highly sensitive to moisture. The presence of water will hydrolyze these reagents, reducing the amount available to react with the cyclohexylamine (B46788). Ensure all glassware is oven-dried, and use anhydrous solvents.[1]
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Purity of Starting Materials: Impurities in cyclohexylamine or the acylating agent can lead to unwanted side reactions, consuming the reactants and complicating purification.[2] Consider purifying your starting materials if their quality is uncertain.
-
-
Reaction Conditions:
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Temperature Control: The acylation of amines is an exothermic reaction. Adding the acylating agent too quickly can cause the temperature to rise, leading to side reactions. It is recommended to add the propanoyl chloride or propanoic anhydride dropwise while cooling the reaction mixture in an ice bath.[3]
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Insufficient Base: When using propanoyl chloride, a base such as triethylamine (B128534) is crucial to neutralize the hydrochloric acid (HCl) byproduct. If the base is insufficient or absent, the HCl will protonate the unreacted cyclohexylamine, rendering it non-nucleophilic and stopping the reaction. Use at least a stoichiometric equivalent of the base.
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction's progress using thin-layer chromatography (TLC) by checking for the disappearance of the starting materials.[2]
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-
Work-up and Purification Losses:
-
Significant amounts of the product can be lost during the work-up and purification steps. Ensure thorough extraction of the product from the aqueous layer. When performing washes, be mindful of the product's solubility. Rinse all glassware and drying agents to recover as much product as possible.[4]
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Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
The formation of multiple products is a common issue. Potential side products include:
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Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to cyclohexylamine and the acylating agent (or its hydrolyzed form).
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Diacylation Product: Although less common for secondary amines, under harsh conditions, the nitrogen atom could potentially be acylated twice, though this is highly unlikely.
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Side products from impurities: Impurities in the starting materials can lead to various other spots on the TLC plate.
To minimize side products, ensure high-purity starting materials, maintain proper temperature control, and use the correct stoichiometry of reagents.
Q3: My product is difficult to purify. What purification methods are recommended?
Purification of this compound typically involves the following steps:
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Aqueous Work-up: After the reaction is complete, the mixture is typically washed with a dilute acid (e.g., 0.5N HCl) to remove excess triethylamine and unreacted cyclohexylamine. This is followed by a wash with a dilute base (e.g., 0.5N NaOH or saturated sodium bicarbonate) to remove any unreacted propanoyl chloride (as propanoic acid) and other acidic impurities. A final wash with brine helps to remove residual water.[3]
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Recrystallization: This is an effective method for purifying the crude solid product. A suitable solvent system, such as ethyl acetate-ethanol or ethyl acetate-hexane, can be used.[3]
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Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica (B1680970) gel is a reliable alternative. A solvent system with a gradient of polarity, such as hexane/ethyl acetate, can be used to separate the product from impurities.[2]
Q4: Should I use propanoyl chloride or propanoic anhydride as the acylating agent?
Both reagents can be effective. The choice depends on several factors:
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Reactivity: Propanoyl chloride is generally more reactive than propanoic anhydride. This can lead to faster reaction times but may also increase the likelihood of side reactions if conditions are not carefully controlled.
-
Byproducts: The reaction with propanoyl chloride produces HCl, which must be neutralized by a base. Propanoic anhydride produces propanoic acid as a byproduct, which can typically be removed during the aqueous work-up.
-
Handling: Both reagents are corrosive and moisture-sensitive, but acyl chlorides are often considered more hazardous to handle.
For many standard laboratory preparations, propanoyl chloride in the presence of a non-nucleophilic base like triethylamine is a common and effective choice.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: Synthesis using Propanoyl Chloride
This protocol describes the reaction of cyclohexylamine with propanoyl chloride in the presence of triethylamine.
Materials and Reagents:
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Cyclohexylamine
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Propanoyl chloride
-
Triethylamine
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Anhydrous chloroform (B151607) (or dichloromethane)
-
0.5N Hydrochloric acid (HCl)
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0.5N Sodium hydroxide (B78521) (NaOH)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, dissolve cyclohexylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous chloroform.
-
Cool the mixture in an ice bath with stirring.
-
Add propanoyl chloride (1.05 eq.) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains low.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Wash the reaction mixture sequentially with 0.5N HCl, 0.5N NaOH, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Synthesis using Propanoic Anhydride
This protocol uses propanoic anhydride as the acylating agent.
Materials and Reagents:
-
Cyclohexylamine
-
Propanoic anhydride
-
Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization
Procedure:
-
Dissolve cyclohexylamine (1.0 eq.) in an anhydrous solvent in a round-bottom flask.
-
Add propanoic anhydride (1.1 eq.) to the solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC. Gentle heating may be required if the reaction is slow.
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Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution to remove the propanoic acid byproduct and any unreacted anhydride.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
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Purify the resulting crude product by recrystallization or column chromatography.
Data Presentation
The following table provides a general comparison of the two synthetic methods. Yields are illustrative and can vary based on reaction scale, purity of reagents, and optimization of conditions.
| Parameter | Method 1: Propanoyl Chloride | Method 2: Propanoic Anhydride |
| Acylating Agent | Propanoyl Chloride | Propanoic Anhydride |
| Base Required | Yes (e.g., Triethylamine) | Not strictly necessary |
| Typical Reaction Time | 2-4 hours | 4-6 hours |
| Byproduct | Hydrochloric Acid (HCl) | Propanoic Acid |
| Typical Yield | 85-95% | 80-90% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
purification of crude N-Cyclohexylpropanamide by recrystallization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude N-Cyclohexylpropanamide via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the recrystallization of this compound, offering step-by-step solutions.
Q1: Why are no crystals forming, even after the solution has cooled?
A1: This is a common issue, often caused by supersaturation or using too much solvent.[1] Here are several troubleshooting steps:
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Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]
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Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization to begin.[2] You can also obtain a seed crystal by dipping a glass rod into the solution, letting the solvent evaporate to leave a small residue of solid, and then re-introducing the rod into the solution.[2]
-
-
Reduce Solvent Volume: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[2][4] Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Ensure Adequate Cooling: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[5][6]
Q2: My compound has "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[4]
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Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. You may need to add a small amount of additional solvent.[2][4] Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling, which encourages the formation of crystals over oil.[4]
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Change Solvent System: If slow cooling doesn't work, the chosen solvent may be unsuitable. A different solvent or a mixed solvent pair might be necessary.
Q3: The yield of my recrystallized product is very low. What went wrong?
A3: A low yield can result from several factors during the procedure:
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Excess Solvent: Using too much recrystallization solvent is the most common cause, as a significant amount of your product will remain dissolved in the mother liquor even after cooling.[1][7]
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Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel, leading to loss.[5] Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Cooling: Failing to cool the solution sufficiently (e.g., in an ice bath) will result in less product crystallizing out of the solution.[7]
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Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of your product.[1]
Q4: My final crystals are colored, even though the pure compound should be white. How can I fix this?
A4: Colored impurities are a common issue.
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Decolorizing Carbon: If the impurities are colored organic molecules, they can often be removed by adding a small amount of activated carbon (charcoal) to the hot solution before filtration. The colored impurities adsorb to the surface of the carbon. Do not add activated carbon to a boiling solution, as it can cause violent bumping. Heat the solution with the carbon for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities.[5]
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Purity Check: The color may indicate that the starting material is significantly impure. It may be necessary to perform another purification step, such as column chromatography, before recrystallization.[8]
Data Presentation: Solvent Selection
Choosing the correct solvent is critical for successful recrystallization. An ideal solvent should dissolve this compound poorly at low temperatures but very well at high temperatures.[7][9] Based on the structure of this compound (an amide with a nonpolar cyclohexyl group), a moderately polar solvent is a good starting point.
| Solvent | Boiling Point (°C) | Suitability for this compound | Notes |
| Methanol | 64.7 | Primary Choice | Polar protic solvents are often effective for crystallizing amides and related sulfonamides. |
| Ethanol (B145695) | 78.4 | Good Alternative | Similar properties to methanol; often used for recrystallizing amides.[10] |
| Water | 100.0 | Poor (as single solvent) | Due to the hydrophobic cyclohexyl group, solubility in water is expected to be very low.[11] May be suitable as an anti-solvent in a mixed pair (e.g., Ethanol/Water). |
| Hexane | 69.0 | Poor (as single solvent) | A nonpolar solvent that is unlikely to dissolve the polar amide group sufficiently, even when hot. May be useful as an anti-solvent. |
| Toluene | 111.0 | Possible | May be a suitable solvent, but care must be taken as the high boiling point can sometimes lead to oiling out.[12] |
| Ethanol/Water | Variable | Good Mixed Solvent | Dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and add hot water (the "poor" solvent) dropwise until the solution becomes cloudy, then add a drop or two of hot ethanol to clarify before cooling.[5][7] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the standard procedure for purifying crude this compound.
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Solvent Selection: Based on the table above, select a suitable solvent (Methanol is a good starting point).
-
Dissolution:
-
Place the crude this compound solid in an Erlenmeyer flask.
-
Add a magnetic stir bar and the minimum amount of your chosen solvent to just cover the solid.[6]
-
Gently heat the mixture on a hotplate with stirring. Add the solvent in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.[1][6]
-
-
Hot Filtration (Optional):
-
If the hot solution contains insoluble impurities (e.g., dust, sand) or if you used decolorizing carbon, a hot filtration is necessary.
-
Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel on the hotplate.
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Place a piece of fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[5][6]
-
-
Cooling and Crystallization:
-
Remove the flask with the clear solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits flat.
-
Wet the filter paper with a small amount of ice-cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel to collect the crystals.[6]
-
-
Washing:
-
With the vacuum still on, wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities.[1]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.
-
Carefully transfer the purified crystals to a pre-weighed watch glass and allow them to dry completely. The purity of the final product can be assessed by taking a melting point. A sharp melting point range close to the literature value indicates high purity.[13]
-
Visual Workflow
The following diagrams illustrate the logical workflow for troubleshooting common recrystallization issues and the general experimental procedure.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
- 11. Buy N,N-Dimethyl-3-(cyclohexyl)-propanamide (EVT-6452324) | 72299-18-4 [evitachem.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. youtube.com [youtube.com]
Technical Support Center: N-Cyclohexylpropanamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of N-Cyclohexylpropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common and straightforward methods for synthesizing this compound involve the formation of an amide bond between a propanoic acid derivative and cyclohexylamine (B46788). The two primary routes are:
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Reaction of Propanoyl Chloride with Cyclohexylamine: This is a classic Schotten-Baumann reaction where propanoyl chloride is reacted with cyclohexylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3][4]
-
Carbodiimide-mediated Coupling: This method involves the coupling of propanoic acid and cyclohexylamine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][6]
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Impurities can arise from unreacted starting materials, side reactions, or the reagents used in the synthesis. The table below summarizes the most common impurities.
Q3: How can I detect and quantify these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is a preferred method for separation and quantification.[7] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the identification and structural characterization of impurities.[8][9][10]
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
-
Recrystallization: Effective for removing small amounts of impurities if the product is a solid at room temperature.
-
Column Chromatography: A versatile technique for separating the desired product from unreacted starting materials and byproducts.[11]
-
Aqueous Wash/Extraction: Useful for removing water-soluble impurities and byproducts, such as salts and the urea (B33335) byproduct from EDC coupling.[6]
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction has stalled, consider increasing the reaction time or temperature. |
| Hydrolysis of Propanoyl Chloride | - Ensure all glassware is thoroughly dried before use.- Use an anhydrous solvent for the reaction.- Add the propanoyl chloride slowly to a cooled solution of cyclohexylamine. |
| Inefficient Coupling | - If using a carbodiimide (B86325) coupling agent, ensure it is fresh and has been stored properly.- Consider the addition of a coupling activator like 1-hydroxybenzotriazole (B26582) (HOBt).[6][12] |
| Product Loss During Workup | - Minimize the number of transfer steps.- Ensure the pH of the aqueous phase is appropriate during extraction to prevent the product from partitioning into the aqueous layer. |
Issue 2: Presence of Multiple Spots on TLC After Reaction
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Materials | - Ensure the stoichiometry of the reactants is correct. A slight excess of one reactant can be used to drive the reaction to completion, but this will require subsequent removal. |
| Formation of Byproducts | - Optimize reaction conditions (temperature, reaction time, solvent) to minimize side reactions.- If using a carbodiimide, consider switching to a different coupling agent that may produce fewer side products. |
| Degradation of Product | - Avoid excessive heat or prolonged exposure to acidic or basic conditions during the reaction and workup. |
Summary of Common Impurities
| Impurity | Potential Source | Recommended Analytical Method |
| Cyclohexylamine | Unreacted starting material. | HPLC, GC-MS |
| Propanoic Acid | Unreacted starting material (in carbodiimide coupling) or hydrolysis of propanoyl chloride. | HPLC, ¹H NMR |
| Propanoyl Chloride | Unreacted starting material. | Reacts with moisture, may not be directly observed but its presence indicates incomplete reaction. |
| N,N'-Dicyclohexylurea (DCU) | Byproduct of DCC coupling agent. | Insoluble in many organic solvents, can often be removed by filtration. Detectable by HPLC and NMR. |
| N-acylurea | Rearrangement of the O-acylisourea intermediate in carbodiimide coupling.[13][14] | HPLC, LC-MS |
| Di-cyclohexyl Amine | Potential impurity in the cyclohexylamine starting material. | GC-MS of the starting material. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve cyclohexylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add propanoyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via EDC Coupling
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Reaction Setup: In a round-bottom flask, dissolve propanoic acid (1.0 equivalent), cyclohexylamine (1.0 equivalent), and EDC (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (B109758) or dimethylformamide.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
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Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water to remove the water-soluble urea byproduct of EDC. Then, wash with a saturated sodium bicarbonate solution and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be further purified by column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical troubleshooting flowchart for this compound synthesis.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. grokipedia.com [grokipedia.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. peptide.com [peptide.com]
- 7. N-alkylamides of Spilanthes (syn: Acmella): Structure, purification, characterization, biological activities and applications – a review: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Isolation and identification of antiplasmodial N-alkylamides from Spilanthes acmella flowers using centrifugal partition chromatography and ESI-IT-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ffhdj.com [ffhdj.com]
- 10. Isolation and quantification of antimalarial N-alkylamides from flower-head derived in vitro callus cultures of Spilanthes paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for N-acylation of cyclohexylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the N-acylation of cyclohexylamine (B46788).
Troubleshooting Guide
This guide addresses common issues encountered during the N-acylation of cyclohexylamine, offering systematic solutions to improve reaction outcomes.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Acylating Agent | Acylating agents like acyl chlorides and anhydrides are sensitive to moisture. Use freshly opened or properly stored reagents. Consider checking the purity of the acylating agent via techniques like NMR or IR spectroscopy.[1] |
| Insufficient Reagent Stoichiometry | Ensure the correct molar ratios of reactants. A slight excess (1.05-1.2 equivalents) of the acylating agent is often beneficial.[2] |
| Inadequate Temperature | While many N-acylations proceed at room temperature, some less reactive acylating agents may require gentle heating.[3] Conversely, excessive heat can lead to side reactions. Monitor the reaction temperature closely. |
| Poor Amine Nucleophilicity | If a base is used to scavenge acid byproducts (e.g., HCl from acyl chlorides), its absence or insufficiency can lead to the protonation of cyclohexylamine, rendering it non-nucleophilic.[1] Ensure the presence of a suitable base like pyridine (B92270) or triethylamine (B128534) in stoichiometric amounts.[1][2] |
| Catalyst Inactivity or Absence | For less reactive systems, a catalyst may be necessary. Lewis acids such as ZnCl₂, FeCl₃, or iodine can promote the reaction.[4][5] Ensure the catalyst is active and used in the appropriate amount. |
Issue 2: Presence of Multiple Products or Impurities
| Potential Cause | Suggested Solution |
| Over-acylation | Although less common for amides due to reduced nucleophilicity after the first acylation, it can occur under harsh conditions.[6][7] Use a controlled stoichiometry of the acylating agent and avoid excessive reaction times and temperatures. |
| Side Reactions | Impurities in starting materials can lead to unexpected products.[1] Ensure the purity of cyclohexylamine, acylating agent, and solvent. Side reactions can also be promoted by excessive heat. |
| Hydrolysis of Acylating Agent | If moisture is present in the reaction, the acylating agent can hydrolyze back to the carboxylic acid, which may complicate purification. Conduct the reaction under anhydrous conditions, especially when using moisture-sensitive reagents. |
Issue 3: Difficult Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is Water-Soluble | If the N-acylated product has high polarity, it may be partially or fully soluble in water, leading to losses during aqueous workup. Minimize the use of water or use salting-out techniques. Extraction with a more polar organic solvent may be effective. |
| Co-elution with Starting Material | The product and unreacted cyclohexylamine may have similar polarities, making chromatographic separation difficult. An acidic wash (e.g., with 1M HCl) during the workup will convert the basic cyclohexylamine into its water-soluble salt, allowing for easy separation from the neutral amide product.[1][2] |
| Emulsion Formation During Workup | This can occur when using a biphasic system (e.g., dichloromethane (B109758) and water). Adding brine or changing the solvent can help to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the best acylating agent for N-acylation of cyclohexylamine?
The choice of acylating agent depends on the desired reactivity and scale of the reaction. Acyl chlorides and acid anhydrides are highly reactive and commonly used for efficient acylation at room temperature.[6][8] Carboxylic acids can also be used, but they typically require activation with a coupling agent or higher reaction temperatures.[1]
Q2: Is a base always necessary for this reaction?
When using acyl halides or anhydrides, a base such as pyridine or triethylamine is crucial to neutralize the acidic byproduct (e.g., HCl or carboxylic acid).[1][2] This prevents the protonation of the cyclohexylamine starting material, which would render it non-nucleophilic and halt the reaction.[1] For reactions that do not produce an acidic byproduct, a base may not be required.
Q3: What solvent should I use for the N-acylation of cyclohexylamine?
Aprotic solvents like Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and acetonitrile (B52724) are commonly used.[1][4] The choice of solvent can influence reaction rate and solubility of reactants. In some cases, solvent-free conditions or greener alternatives like water can be employed, particularly with highly reactive acylating agents.[4][8]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method to monitor the consumption of the starting amine.[2][4] Staining with a visualizing agent like ninhydrin (B49086) can be useful for detecting the primary amine. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.[2]
Q5: Can over-acylation occur at the amide nitrogen?
The amide product is significantly less nucleophilic than the starting cyclohexylamine due to the electron-withdrawing effect of the carbonyl group.[6] Therefore, under standard conditions, di-acylation is generally not observed.[1]
Experimental Protocols & Data
General Experimental Protocol for N-Benzoylation of Cyclohexylamine
This protocol describes a typical procedure for the N-acylation of cyclohexylamine using benzoyl chloride.
Materials:
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Cyclohexylamine (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve cyclohexylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add benzoyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Data Presentation
Table 1: Effect of Solvent on N-acetylation of Aniline with Acetic Anhydride *
| Solvent | Reaction Time (min) | Yield (%) |
| THF | 6 | 75 |
| CHCl₃ | 5 | 79 |
| CH₂Cl₂ | 5 | 81 |
| Et₂O | 10 | 76 |
| EtOAc | 12 | 72 |
| CH₃CN | 7 | 78 |
| H₂O | 5 | 90 |
| No Solvent | 5 | 89 |
*Data adapted from a study on the N-acylation of aniline, which provides a useful reference for cyclohexylamine acylation.[4]
Table 2: Comparison of Catalysts for N-acylation of Amines *
| Catalyst | Acylating Agent | Conditions | Outcome |
| KF-Al₂O₃ | Acetic Anhydride | Varies | Effective |
| ZnO | Acetic Anhydride | Varies | Effective |
| FeCl₃ | Acetic Anhydride | Varies | Effective |
| Iodine | Acetyl Chloride | Solvent-free, RT | High yields, short reaction times |
| Ni-Fe-hydrotalcite | Acid Chlorides | Solvent-free, RT | High activity and reusability |
*A summary of various catalysts reported for N-acylation reactions.[4][5]
Visualizations
Caption: A decision tree for troubleshooting low yield in N-acylation reactions.
Caption: A typical experimental workflow for the N-acylation of cyclohexylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
removing unreacted starting materials from N-Cyclohexylpropanamide
Technical Support Center: N-Cyclohexylpropanamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials, namely cyclohexylamine (B46788) and propanoic acid (or its corresponding acyl chloride or anhydride). The presence of these impurities can affect the purity, yield, and downstream applications of the final product.
Q2: What is the general strategy for removing these impurities?
A2: The purification strategy leverages the different chemical properties of the product and the impurities. This compound is a neutral amide, while cyclohexylamine is a base and propanoic acid is an acid. This allows for their separation using liquid-liquid extraction with acidic and basic aqueous solutions.[1] Further purification can be achieved by recrystallization or column chromatography.
Q3: How can I confirm the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a robust analytical technique for assessing the purity of this compound and quantifying any residual impurities.[2][3][4][5][6] Other methods like Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of purity. Spectroscopic methods such as ¹H NMR can also be used to detect the presence of starting materials.
Q4: Is this compound soluble in common organic solvents?
A4: While specific solubility data is not extensively published, based on its structure, this compound is expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate (B1210297), and ethanol, and have low solubility in water.[7]
Troubleshooting Guides
Issue 1: Presence of Cyclohexylamine in the Final Product
-
Question: My analytical data (e.g., HPLC, ¹H NMR) shows a significant amount of unreacted cyclohexylamine in my this compound. How can I remove it?
-
Answer: Unreacted cyclohexylamine can be effectively removed by washing the organic solution of your product with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).[1] The basic amine will react with the acid to form a water-soluble ammonium (B1175870) salt, which will partition into the aqueous layer.
Issue 2: Presence of Propanoic Acid in the Final Product
-
Question: I have detected unreacted propanoic acid in my product. What is the best way to eliminate it?
-
Answer: Propanoic acid can be removed by washing the organic solution with a dilute aqueous base, such as 1 M sodium hydroxide (B78521) (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).[1] The acidic carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will be extracted into the aqueous phase.
Issue 3: Product Loss During Purification
-
Question: I am losing a significant amount of my this compound during the purification process. What could be the cause?
-
Answer: Product loss can occur for several reasons:
-
Emulsion formation during extraction: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, making layer separation difficult. Gentle inversion of the funnel is recommended.
-
Product instability: While amides are generally stable, extreme pH conditions during extraction could potentially lead to hydrolysis, though this is less likely under standard workup conditions.[7]
-
Incomplete extraction: Ensure the organic phase is extracted multiple times with the aqueous solution to maximize the removal of impurities.
-
Precipitation of the product: If the organic solvent is not suitable, the product may precipitate during the extraction process.
-
Issue 4: Difficulty with Recrystallization
-
Question: I am trying to recrystallize my this compound, but it is "oiling out" or not forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solid melts in the hot solvent before dissolving. To troubleshoot this:
-
Solvent selection: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8][9] Consider using a solvent pair, such as ethanol/water or ethyl acetate/hexane.[10]
-
Cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod can induce crystal formation.
-
Data Presentation: Purification Method Comparison
| Purification Method | Principle of Separation | Typical Solvents/Reagents | Advantages | Potential Disadvantages |
| Liquid-Liquid Extraction | Difference in acidity/basicity of product and impurities. | Organic solvent (e.g., ethyl acetate, dichloromethane), 1 M HCl, 1 M NaOH or sat. NaHCO₃, Brine. | Fast, efficient for removing acidic and basic impurities, scalable. | Can lead to emulsions, potential for product hydrolysis under harsh conditions. |
| Recrystallization | Difference in solubility of the product and impurities in a given solvent at different temperatures. | Ethanol, acetone, acetonitrile, or solvent pairs like ethyl acetate/hexane.[8][11] | Can yield very pure crystalline product, effective for removing non-volatile impurities. | Requires finding a suitable solvent, potential for product loss in the mother liquor.[9] |
| Column Chromatography | Differential adsorption of the product and impurities onto a stationary phase. | Stationary phase: Silica gel. Mobile phase: Hexane/ethyl acetate mixtures. | Highly versatile, can separate complex mixtures. | Can be time-consuming, may lead to product loss on the column, requires larger volumes of solvent.[12] |
Experimental Protocol: Liquid-Liquid Extraction for this compound Purification
This protocol describes the removal of unreacted cyclohexylamine and propanoic acid from a crude reaction mixture containing this compound.
Materials:
-
Crude this compound dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Acid Wash (to remove cyclohexylamine):
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and gently invert it several times, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom if using dichloromethane, top if using ethyl acetate) contains the cyclohexylammonium chloride salt.
-
Drain the aqueous layer.
-
Repeat the acid wash one more time to ensure complete removal of the amine.
-
-
Base Wash (to remove propanoic acid):
-
Add an equal volume of 1 M NaOH or saturated NaHCO₃ to the organic layer in the separatory funnel.
-
Gently invert and vent as before.
-
Allow the layers to separate. The aqueous layer contains the sodium propanoate salt.
-
Drain the aqueous layer.
-
Repeat the base wash.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of brine. This helps to remove any remaining water from the organic phase.
-
Drain the aqueous brine layer.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ and swirl the flask. The drying agent will clump together as it absorbs water. Add more until some of the drying agent remains free-flowing.
-
-
Filtration and Concentration:
-
Filter the organic solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting pathway for purifying this compound.
References
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. researchgate.net [researchgate.net]
- 3. iosrphr.org [iosrphr.org]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Buy N,N-Dimethyl-3-(cyclohexyl)-propanamide (EVT-6452324) | 72299-18-4 [evitachem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
N-Cyclohexylpropanamide stability and storage conditions
This technical support center provides guidance on the stability and storage of N-Cyclohexylpropanamide, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like other secondary amides, is primarily influenced by three main factors:
-
Temperature: Elevated temperatures can accelerate degradation. Amide bonds are generally thermally stable, but prolonged exposure to high temperatures can lead to decomposition.
-
pH: The amide bond is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. The rate of hydrolysis is generally slowest near neutral pH.
-
Light: Exposure to ultraviolet (UV) or high-energy visible light can potentially induce photodegradation.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and dark place. Ideal conditions would be refrigeration (2-8 °C) to minimize thermal degradation and protection from light to prevent photodegradation.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the amide bond. This results in the formation of propanoic acid and cyclohexylamine (B46788). Under conditions of forced degradation (e.g., high heat), other minor degradation products may be observed.
Q4: Is this compound sensitive to oxidation?
A4: While amides are generally not highly susceptible to oxidation under normal conditions, it is good practice to store the compound under an inert atmosphere (e.g., nitrogen or argon) if it is to be stored for a very long period or if it will be subjected to conditions that might promote oxidation, especially if in solution.
Stability Data Summary
The following table summarizes the expected stability of this compound under various conditions. Please note that these are general guidelines, and stability may vary based on the specific experimental conditions and the purity of the compound.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Temperature | 40°C / 75% RH (Accelerated) | Stable for several weeks with minimal degradation. | Propanoic acid, Cyclohexylamine |
| 25°C / 60% RH (Long-term) | Stable for months to years. | Propanoic acid, Cyclohexylamine | |
| -20°C | Highly stable. | Negligible | |
| pH | Acidic (pH < 3) | Susceptible to hydrolysis. | Propanoic acid, Cyclohexylamine |
| Neutral (pH 6-8) | Relatively stable. | Minimal hydrolysis over time. | |
| Basic (pH > 10) | Susceptible to hydrolysis. | Propanoate, Cyclohexylamine | |
| Light | UV-A (320-400 nm) | Potential for photodegradation. | Various photoproducts |
| Visible Light | Generally stable. | Negligible |
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
Check Solution Stability: If working with solutions, be aware that stability may be reduced. Prepare fresh solutions before use and avoid long-term storage of solutions unless their stability has been verified. The choice of solvent can also impact stability.
-
Purity Analysis: Re-analyze the purity of your this compound sample using a suitable analytical method like HPLC or GC to check for the presence of degradation products.
-
Issue 2: Appearance of unexpected peaks in chromatograms (HPLC, GC).
-
Possible Cause: Formation of degradation products during sample preparation or analysis.
-
Troubleshooting Steps:
-
Sample Preparation: Minimize the time between sample preparation and analysis. Avoid exposing the sample to high temperatures or extreme pH during preparation.
-
Analytical Method: Ensure the analytical method itself is not causing degradation. For example, high temperatures in a GC inlet can sometimes cause labile compounds to degrade.
-
Identify Degradants: If possible, identify the unexpected peaks. The presence of propanoic acid or cyclohexylamine would be indicative of hydrolysis.
-
Experimental Protocols
The following are general protocols for assessing the stability of this compound. These should be adapted to your specific experimental needs and available equipment.
Protocol 1: Hydrolytic Stability Assessment
-
Preparation of Buffers: Prepare buffers at three different pH levels: acidic (e.g., pH 2, 0.01 N HCl), neutral (e.g., pH 7, phosphate (B84403) buffer), and basic (e.g., pH 10, carbonate buffer).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Spike the stock solution into each of the prepared buffers to a final concentration of approximately 1 mg/mL.
-
Incubation: Incubate the samples at a constant temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the rate of degradation.
Protocol 2: Thermal Stability Assessment (Solid State)
-
Sample Preparation: Place a known amount of solid this compound in several vials.
-
Incubation: Place the vials in a stability chamber or oven at an elevated temperature (e.g., 60°C). Include a control set of vials stored at the recommended storage condition (e.g., 5°C).
-
Time Points: At designated time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from the high-temperature storage and the control condition.
-
Analysis: Dissolve the contents of the vials in a suitable solvent and analyze by a validated HPLC or GC method to assess purity and the presence of degradation products.
-
Data Analysis: Compare the purity of the stressed samples to the control samples to determine the extent of thermal degradation.
Protocol 3: Photostability Assessment
This protocol is based on the ICH Q1B guidelines.
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid this compound in a chemically inert, transparent container.
-
Solution State: Prepare a solution of known concentration in a suitable solvent and place it in a chemically inert, transparent container.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Expose the samples and dark controls to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the results from the exposed samples to those of the dark controls. A significant difference in purity or the presence of new peaks in the exposed sample indicates photosensitivity.
Visual Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Scaling Up the Synthesis of N-Cyclohexylpropanamide
Welcome to the technical support center for the synthesis of N-Cyclohexylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, troubleshoot common issues, and answer frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants, especially in a heterogeneous mixture.- Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or NMR) to determine the optimal reaction time.- If using a coupling agent like DCC, ensure it is fresh and has been stored under anhydrous conditions. |
| Hydrolysis of Acyl Chloride | - Propanoyl chloride is highly reactive and susceptible to hydrolysis. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. |
| Side Reactions | - The reaction of an acyl chloride with an amine is exothermic.[] The temperature should be controlled, typically by slow, dropwise addition of the acyl chloride to the amine solution at a reduced temperature (e.g., 0 °C).- Formation of a symmetric anhydride (B1165640) from the acyl chloride can occur. Using a slight excess of the amine can help to minimize this. |
| Poor Quality of Reagents | - Use freshly distilled cyclohexylamine (B46788) and propanoyl chloride.- Ensure the purity of all reagents and solvents. |
Problem 2: Formation of Impurities
| Potential Cause | Recommended Solution(s) |
| Presence of Unreacted Starting Materials | - Optimize the stoichiometry of the reactants. A slight excess of one reactant (typically the less expensive one) can help drive the reaction to completion.- Increase the reaction time or temperature, while monitoring for product degradation. |
| Formation of Diacylated Product | - While less common with secondary amines, it's a possibility. Ensure slow addition of the acylating agent to the amine. |
| Formation of Dicyclohexylurea (when using DCC) | - This is a common byproduct of DCC-mediated couplings.[2] It is often insoluble in common organic solvents and can be removed by filtration.- Cooling the reaction mixture can sometimes facilitate the precipitation of dicyclohexylurea. |
| Hydrolysis of Product during Workup | - Amides are generally stable but can be hydrolyzed under strongly acidic or basic conditions, especially at elevated temperatures.[3] Keep workup conditions mild. |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Solution(s) |
| Product is an Oil or Difficult to Crystallize | - Purify the crude product using column chromatography on silica (B1680970) gel.- Attempt recrystallization from a variety of solvents or solvent mixtures (e.g., ethyl acetate/hexanes, acetone/water). |
| Emulsion Formation during Aqueous Workup | - Add a saturated brine solution to the aqueous layer to break the emulsion.- Filter the entire mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are two primary and highly effective methods for synthesizing this compound:
-
From Propanoyl Chloride and Cyclohexylamine: This is a classic and often high-yielding method where propanoyl chloride is reacted with cyclohexylamine, usually in the presence of a base to neutralize the HCl byproduct.[][2]
-
From Propanoic Acid and Cyclohexylamine using a Coupling Agent: This method involves the use of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), to facilitate the amide bond formation between propanoic acid and cyclohexylamine.[4] This approach is often preferred when dealing with sensitive substrates as it avoids the generation of HCl.
Q2: What is the role of a base in the reaction between propanoyl chloride and cyclohexylamine?
A2: The reaction between propanoyl chloride and cyclohexylamine produces hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, is added to neutralize the HCl.[2] This prevents the formation of cyclohexylammonium chloride salt, which would render the cyclohexylamine unreactive. An excess of cyclohexylamine can also be used to act as the base.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to check for the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide information on the conversion of starting materials and the presence of any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick 1H NMR can show the disappearance of starting material signals and the appearance of product signals.
Q4: What is a realistic expected yield for the synthesis of this compound?
A4: While the yield can vary depending on the specific conditions and scale, a yield of 66% has been reported for a similar synthesis of 3-(3-benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide.[5] With optimization, yields for the simpler this compound could potentially be higher.
Experimental Protocols
The following are detailed experimental protocols for the two main synthetic routes to this compound. Note: These are representative protocols and may require optimization for specific laboratory conditions and scale.
Method 1: Synthesis from Propanoyl Chloride and Cyclohexylamine (Adapted from a similar procedure)
Reaction Scheme:
References
Technical Support Center: N-Cyclohexylpropanamide Characterization
Welcome to the Technical Support Center for N-Cyclohexylpropanamide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
A1: this compound is typically synthesized via a nucleophilic acyl substitution reaction. The most common method involves the reaction of cyclohexylamine (B46788) with propanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is often carried out in an inert solvent like dichloromethane (B109758) or diethyl ether.
Q2: I am observing a low yield in my synthesis. What are the potential causes?
A2: Low yields can result from several factors:
-
Incomplete reaction: Ensure sufficient reaction time and appropriate temperature control. The reaction of acyl chlorides with amines is typically rapid and exothermic.
-
Side reactions: The presence of water can lead to the hydrolysis of propanoyl chloride, reducing the amount available to react with the amine. Ensure all glassware is dry and use anhydrous solvents.
-
Product loss during workup: this compound has some solubility in water, so extensive washing with aqueous solutions can lead to product loss. Minimize the volume of water used for extraction and consider back-extracting the aqueous layers with an organic solvent.
-
Sub-optimal stoichiometry: Ensure the correct molar ratios of reactants and base are used. An excess of the amine can sometimes be used to act as both the nucleophile and the base.
Q3: What are the key spectroscopic features to confirm the identity of this compound?
A3: The key spectroscopic features are:
-
¹H NMR: Look for a characteristic multiplet for the proton on the nitrogen-bearing carbon of the cyclohexyl ring, signals for the ethyl group of the propanoyl moiety, and broad signals for the remaining cyclohexyl protons.
-
¹³C NMR: Expect to see a carbonyl carbon signal around 173 ppm, and distinct signals for the carbons of the cyclohexyl and propanoyl groups.
-
IR Spectroscopy: A strong absorption band for the C=O stretch of the amide group (around 1640 cm⁻¹) and a band for the N-H stretch (around 3300 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z 155, corresponding to the molecular weight of this compound.
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive propanoyl chloride (hydrolyzed). | Use fresh or newly opened propanoyl chloride. Ensure anhydrous reaction conditions. |
| Low reactivity of cyclohexylamine. | Ensure the cyclohexylamine is pure. The reaction should be vigorous; if not, gently warm the reaction mixture. | |
| Product is an Oil and Difficult to Solidify | Presence of impurities. | Purify the crude product using column chromatography on silica (B1680970) gel. |
| The product may have a low melting point. | Cool the product in an ice bath or refrigerate to induce crystallization. | |
| Product is a Dark Color | Impurities from starting materials or side reactions. | Purify by recrystallization from a suitable solvent (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture) or by column chromatography. |
Characterization
| Technique | Issue | Possible Cause | Troubleshooting Steps |
| ¹H NMR | Broad or unresolved peaks for cyclohexyl protons. | Complex spin-spin coupling and conformational exchange of the cyclohexyl ring. | Run the NMR at a higher temperature to potentially sharpen the signals due to faster conformational exchange. |
| Absence of N-H proton signal. | Proton exchange with residual water in the NMR solvent. | Use a very dry NMR solvent (e.g., freshly opened CDCl₃ from a sealed ampule). | |
| ¹³C NMR | Weak carbonyl signal. | Long relaxation time for the quaternary carbonyl carbon. | Increase the relaxation delay (d1) in the NMR acquisition parameters. |
| IR | Broad N-H stretch. | Hydrogen bonding between amide molecules. | This is a characteristic feature of secondary amides and confirms the presence of the N-H group. |
| Mass Spec | Molecular ion peak (m/z 155) is weak or absent. | Fragmentation of the molecular ion is highly efficient. | Use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) if available. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO | --INVALID-LINK--[1] |
| Molecular Weight | 155.24 g/mol | --INVALID-LINK--[1] |
| Appearance | White crystalline solid (predicted) | General knowledge of similar amides |
| Melting Point | 81-83 °C (for a similar compound) | --INVALID-LINK--[2] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in hexane. | General knowledge of amide solubility |
Spectroscopic Data Interpretation
| Technique | Expected Chemical Shifts / Frequencies | Assignment |
| ¹H NMR (CDCl₃) | δ ~5.3 (br s, 1H) | N-H |
| δ ~3.7 (m, 1H) | CH-N (cyclohexyl) | |
| δ ~2.1 (q, 2H) | -CH₂-C=O | |
| δ 1.0-2.0 (m, 10H) | Cyclohexyl -CH₂- | |
| δ ~1.1 (t, 3H) | -CH₃ | |
| ¹³C NMR (CDCl₃) | δ ~173 | C=O |
| δ ~48 | CH-N (cyclohexyl) | |
| δ ~33, 26, 25 | Cyclohexyl -CH₂- | |
| δ ~30 | -CH₂-C=O | |
| δ ~10 | -CH₃ | |
| IR (KBr) | ~3300 cm⁻¹ | N-H stretch |
| ~2930, 2850 cm⁻¹ | C-H stretch (aliphatic) | |
| ~1640 cm⁻¹ | C=O stretch (Amide I) | |
| ~1550 cm⁻¹ | N-H bend (Amide II) | |
| Mass Spec (EI) | m/z 155 | [M]⁺ |
| m/z 126 | [M - C₂H₅]⁺ | |
| m/z 98 | [M - C₃H₅O]⁺ or [C₆H₁₂N]⁺ | |
| m/z 84 | [C₆H₁₂]⁺ | |
| m/z 57 | [C₃H₅O]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of N-substituted amides.
Materials:
-
Cyclohexylamine
-
Propanoyl chloride
-
Triethylamine (B128534) (or another suitable base)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve cyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Technical Support Center: N-Cyclohexylpropanamide Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic stability of N-Cyclohexylpropanamide.
Frequently Asked Questions (FAQs)
Q1: My this compound is degrading in aqueous solution. What is the likely cause?
A1: The most probable cause of degradation for this compound in an aqueous environment is hydrolysis of the amide bond. Amide bonds are susceptible to cleavage by water, a reaction that can be catalyzed by acidic, basic, or enzymatic conditions, yielding cyclohexylamine (B46788) and propanoic acid. The rate of this hydrolysis is significantly influenced by pH and temperature.
Q2: Under what pH conditions is this compound most stable?
A2: Generally, amides are most stable at or near neutral pH (pH 6-8). Both acidic and basic conditions can catalyze hydrolysis. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. For sensitive experiments, it is crucial to maintain a well-buffered solution in the neutral pH range.
Q3: How does temperature affect the stability of this compound?
A3: As with most chemical reactions, the rate of amide hydrolysis increases with temperature. For every 10°C increase in temperature, the rate of hydrolysis can increase by a factor of 2.5 to 3.9. Therefore, to minimize degradation, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8°C) and avoid prolonged exposure to elevated temperatures during experimental procedures.
Q4: Can enzymes in my experimental system be causing hydrolysis?
A4: Yes, amidases (also known as amidohydrolases) are enzymes that catalyze the hydrolysis of amide bonds. If your experimental system involves cell lysates, tissue homogenates, or other biological matrices, enzymatic degradation is a significant possibility. These enzymes are highly efficient and can lead to rapid degradation of amide-containing compounds.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation of this compound in Solution
Possible Causes & Solutions
| Cause | Identification | Recommended Action |
| Incorrect pH of the Solution | Measure the pH of your stock and working solutions. | Adjust the pH to a neutral range (6-8) using a suitable buffer system. Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment. |
| Elevated Temperature | Review experimental protocol for steps involving high temperatures. | Minimize exposure to high temperatures. If heating is necessary, reduce the duration as much as possible. Store all solutions at 2-8°C when not in use. |
| Enzymatic Degradation | Degradation is observed primarily in biological samples (e.g., plasma, cell culture media). | Add a broad-spectrum protease or amidase inhibitor cocktail to your biological matrix. Alternatively, heat-inactivate the biological sample (if compatible with your downstream analysis) to denature enzymes. |
| Microbial Contamination | The solution appears cloudy or shows signs of microbial growth. | Filter-sterilize the solution using a 0.22 µm filter. Prepare fresh solutions using sterile technique and consider adding a bacteriostatic agent if appropriate for your experiment. |
Issue 2: Preventing Hydrolysis During a Multi-Step Experiment
Strategy: Employing Protecting Groups
For multi-step syntheses or experiments where this compound must endure harsh conditions (e.g., strong acid or base), temporarily protecting the amide nitrogen can prevent hydrolysis. The 4,4'-Dimethoxybenzhydryl (Mbh) group is a common protecting group for amides.
Illustrative Data on Amide Stability with Protecting Groups (Hypothetical)
| Compound | Condition | Half-life (t½) |
| This compound | 0.1 M HCl, 25°C | ~ 12 hours |
| This compound | 0.1 M NaOH, 25°C | ~ 8 hours |
| Mbh-protected this compound | 0.1 M HCl, 25°C | > 200 hours |
| Mbh-protected this compound | 0.1 M NaOH, 25°C | > 200 hours |
Note: The data in this table is illustrative and not based on experimental results for this compound. It serves to demonstrate the expected increase in stability upon protection.
Experimental Protocols
Protocol 1: General Procedure for Mbh Protection of this compound
This protocol describes a general method for protecting the amide nitrogen of this compound with the 4,4'-Dimethoxybenzhydryl (Mbh) group to enhance its stability against hydrolysis.
Materials:
-
This compound
-
4,4'-Dimethoxybenzhydrol (Mbh-OH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Triethylsilane
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) and 4,4'-Dimethoxybenzhydrol (1.2 equivalents) in anhydrous dichloromethane.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (2-3 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the Mbh-protected this compound.
Deprotection:
To remove the Mbh group, the protected amide can be treated with a solution of trifluoroacetic acid in dichloromethane in the presence of a scavenger such as triethylsilane.
Visualizations
Validation & Comparative
N-Cyclohexylpropanamide vs. N-Phenylpropanamide: A Comparative Guide to Chemical Reactivity
Executive Summary
The reactivity of an amide bond is significantly influenced by the electronic and steric nature of its substituents. In comparing N-cyclohexylpropanamide and N-phenylpropanamide, the key distinction lies in the N-substituent: a bulky, aliphatic cyclohexyl group versus an aromatic phenyl group. Theoretical considerations suggest that this compound is likely to undergo hydrolysis more readily than N-phenylpropanamide under both acidic and basic conditions. This difference is attributed to the electron-withdrawing nature of the phenyl group, which reduces the basicity of the carbonyl oxygen and increases the acidity of the amide proton, thereby disfavoring the key steps in acid- and base-catalyzed hydrolysis, respectively. The bulky cyclohexyl group primarily imparts steric hindrance, which can also influence reaction rates.
Introduction to the Compounds
This compound and N-phenylpropanamide are secondary amides with the same propanamide backbone but differing N-substituents. These seemingly minor structural variations can lead to significant differences in their chemical properties and biological activities.
This compound features a saturated, alicyclic cyclohexyl ring attached to the amide nitrogen. The cyclohexyl group is sterically demanding and acts as a weak electron-donating group through induction.
N-Phenylpropanamide , also known as propionanilide, incorporates an aromatic phenyl ring at the amide nitrogen. The phenyl group is planar and can exert both inductive and resonance effects, being generally considered electron-withdrawing in the context of amide resonance.
| Property | This compound | N-Phenylpropanamide |
| Molecular Formula | C₉H₁₇NO | C₉H₁₁NO |
| Molecular Weight | 155.24 g/mol [1] | 149.19 g/mol [2][3] |
| Appearance | - | White crystalline solid[2] |
| Melting Point | - | 104-109 °C[2][4] |
| Boiling Point | - | 295 °C[2] |
| CAS Number | 1126-56-3[1] | 620-71-3[3] |
Comparative Reactivity: A Theoretical Framework
The primary mode of chemical reactivity for amides, particularly in a biological context, is hydrolysis of the amide bond. This reaction can be catalyzed by acid or base. The relative reactivity of this compound and N-phenylpropanamide towards hydrolysis can be inferred by considering the electronic and steric effects of their respective N-substituents on the stability of the ground state and the transition states of the hydrolysis reaction.
Acid-Catalyzed Hydrolysis
The mechanism of acid-catalyzed amide hydrolysis typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by water.[5][6][7][8][9][10]
-
N-Phenylpropanamide: The phenyl group is electron-withdrawing, which decreases the electron density on the carbonyl oxygen. This makes the oxygen less basic and therefore less readily protonated. A lower concentration of the protonated intermediate would lead to a slower rate of hydrolysis.
-
This compound: The cyclohexyl group is a weak electron-donating group, which slightly increases the electron density on the carbonyl oxygen, making it more susceptible to protonation and subsequent nucleophilic attack.
Based on these electronic arguments, This compound is predicted to undergo acid-catalyzed hydrolysis at a faster rate than N-phenylpropanamide.
Base-Catalyzed Hydrolysis
In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon.[5][7][8][9][10][11]
-
N-Phenylpropanamide: The electron-withdrawing nature of the phenyl group increases the acidity of the N-H proton.[12] Under strongly basic conditions, this can lead to the formation of an unreactive conjugate base (anion), which would be resistant to nucleophilic attack at the carbonyl carbon, thus slowing down the hydrolysis rate.[12]
-
This compound: The electron-donating nature of the cyclohexyl group makes the N-H proton less acidic, disfavoring the formation of the unreactive anion and leaving the amide more susceptible to direct nucleophilic attack by hydroxide.
Furthermore, the steric bulk of the cyclohexyl group could potentially hinder the approach of the hydroxide nucleophile to the carbonyl carbon. However, the electronic effects are generally considered to be more dominant in determining the relative rates of hydrolysis for N-aryl versus N-alkyl amides. Therefore, This compound is expected to be more reactive towards base-catalyzed hydrolysis than N-phenylpropanamide.
Experimental Data from Analogous Systems
While direct comparative kinetic data for the hydrolysis of this compound and N-phenylpropanamide is scarce, studies on related N-substituted amides support the theoretical predictions. For instance, it has been observed that the hydrolysis rate of aryl amides is generally slower than that of aliphatic amides under alkaline conditions.[2]
Experimental Protocols
To empirically determine the relative reactivity of this compound and N-phenylpropanamide, a kinetic analysis of their hydrolysis under controlled acidic or basic conditions can be performed.
General Protocol for Amide Hydrolysis Kinetics
Objective: To determine the second-order rate constant for the alkaline hydrolysis of this compound and N-phenylpropanamide.
Materials:
-
This compound
-
N-phenylpropanamide
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)
-
A suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol (B145695) or dioxane to ensure solubility)
-
Quenching solution (e.g., a dilute solution of a strong acid like HCl)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostated water bath or reaction block
Procedure:
-
Prepare stock solutions of this compound and N-phenylpropanamide of known concentration in the chosen solvent system.
-
Equilibrate the amide solution and the NaOH solution to the desired reaction temperature in the thermostated bath.
-
Initiate the reaction by mixing the amide solution with the NaOH solution in a reaction vessel. The concentration of NaOH should be in large excess to ensure pseudo-first-order kinetics.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution. This will neutralize the NaOH and stop the hydrolysis.
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining amide at each time point.
-
Plot the natural logarithm of the amide concentration versus time. The slope of this plot will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the hydroxide ion: k₂ = k' / [OH⁻].
-
Repeat the experiment for both this compound and N-phenylpropanamide under identical conditions to allow for a direct comparison of their k₂ values.
Logical Relationship Diagram
The following diagram illustrates the key factors influencing the relative reactivity of this compound and N-phenylpropanamide towards hydrolysis.
References
- 1. Taft equation - Wikipedia [en.wikipedia.org]
- 2. web.viu.ca [web.viu.ca]
- 3. researchgate.net [researchgate.net]
- 4. uregina.ca [uregina.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 11. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of N-Cyclohexylpropanamide Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of N-Cyclohexylpropanamide analogues, focusing on their potential as therapeutic agents. The information presented is based on available experimental data for this chemical scaffold and structurally related compounds, highlighting key activities in oncology, inflammation, and infectious diseases.
Antiproliferative Activity
Recent studies have highlighted the potential of this compound analogues as anticancer agents. A notable example is the investigation of 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide, which has demonstrated significant inhibitory effects against several human cancer cell lines.
Quantitative Data: In Vitro Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide against four human cancer cell lines.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | Hela (Cervical Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |
| 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide | 85.20 ± 4.2 | 81.65 ± 4.0 | 91.38 ± 4.8 | 94.14 ± 4.9 |
Data sourced from a study on novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides.[1]
Proposed Mechanism of Action: HDAC6 Inhibition
The antiproliferative activity of some this compound analogues is suggested to be mediated through the inhibition of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in cell motility, protein degradation, and cell proliferation by deacetylating non-histone proteins like α-tubulin and Hsp90. Inhibition of HDAC6 can lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocol: Antiproliferative Assay
The in vitro antiproliferative activity of the this compound analogues can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, Hela, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogues and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the treatment period, MTT solution is added to each well and incubated for 4 hours. The formazan (B1609692) crystals formed are then dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.
Anti-inflammatory Activity
Structurally related compounds, such as N-[4-(alkyl)cyclohexyl]-substituted benzamides, have been synthesized and evaluated for their anti-inflammatory and analgesic properties, suggesting that the N-cyclohexyl amide scaffold may be a valuable pharmacophore for developing novel anti-inflammatory agents.[2][3] The primary mechanisms of action for many anti-inflammatory drugs involve the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.
Potential Signaling Pathways
Experimental Protocol: In Vitro COX Inhibition Assay
The potential of this compound analogues to inhibit COX-1 and COX-2 can be evaluated using a commercially available colorimetric or fluorometric inhibitor screening assay kit.
-
Reagent Preparation: Prepare all reagents, including assay buffer, heme, COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compounds at various concentrations.
-
Enzyme Incubation: Add the COX-1 or COX-2 enzyme to wells of a 96-well plate.
-
Inhibitor Addition: Add the this compound analogues or a known COX inhibitor (e.g., celecoxib, ibuprofen) to the wells and incubate to allow for binding to the enzyme.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.
-
Detection: After a specified incubation time, add a colorimetric or fluorometric probe that reacts with the prostaglandin G2 produced by the COX enzyme.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Activity
While specific studies on the antimicrobial properties of this compound analogues are limited, the broader class of N-substituted amides has shown promising activity against various bacterial and fungal pathogens.[4][5] Therefore, it is plausible that analogues of this compound could exhibit antimicrobial effects.
Potential Mechanisms of Action
Potential targets for antimicrobial action include the bacterial cell wall and the fungal cell membrane.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of this compound analogues can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of the this compound analogues in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Central Nervous System (CNS) Activity
The potential for this compound analogues to act on the central nervous system is an area that warrants further investigation. While some amide-containing compounds have been explored for their CNS activity, there is currently a lack of specific data for this particular class of molecules. Future research could explore their potential as ligands for various CNS receptors or their ability to modulate neuro-inflammatory pathways.
Conclusion
The this compound scaffold shows promise as a versatile platform for the development of new therapeutic agents. The available data indicates potential applications in oncology, with a defined mechanism of action for at least one analogue. Furthermore, based on the activity of structurally related compounds, there is a strong rationale for investigating these analogues as anti-inflammatory and antimicrobial agents. Further synthesis and comprehensive biological evaluation of a wider range of this compound analogues are necessary to fully elucidate their therapeutic potential and establish clear structure-activity relationships.
References
- 1. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activities of N-substituted imides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of N-Alkyl Amides: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone. For N-alkyl amides, a common motif in pharmacologically active compounds, precise structural validation is essential for understanding their chemical properties and biological activity. While X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, a suite of spectroscopic techniques provides complementary and often more accessible data for structural confirmation.
This guide presents a comparative overview of X-ray crystallography and key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of N-alkyl amides. Using N-Cyclohexylacetamide, a structural analogue of N-Cyclohexylpropanamide, as a case study for spectroscopic analysis and data from the crystal structure of acetamide (B32628) as a representative example for crystallographic parameters, we explore the strengths and limitations of each technique.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from each analytical method. For X-ray crystallography, typical bond lengths and angles for the amide functional group are presented, derived from the crystal structure of acetamide.[1][2][3] For the spectroscopic techniques, experimental data for N-Cyclohexylacetamide are provided.[4][5][6]
Table 1: X-ray Crystallography Data (Representative Data from Acetamide)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=O | 1.243 | |
| C-N | 1.325 | |
| C-C | 1.519 | |
| O=C-N | ~120 | |
| O=C-C | ~120 | |
| C-N-C | ~120 |
Table 2: ¹H NMR Spectroscopic Data for N-Cyclohexylacetamide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 | Broad Singlet | 1H | N-H |
| ~3.5 | Multiplet | 1H | N-CH |
| ~1.9 | Singlet | 3H | CO-CH₃ |
| 1.0 - 1.8 | Multiplet | 10H | Cyclohexyl CH₂ |
Table 3: ¹³C NMR Spectroscopic Data for N-Cyclohexylacetamide
| Chemical Shift (δ) ppm | Assignment |
| ~169 | C=O |
| ~48 | N-CH |
| ~33 | Cyclohexyl C2, C6 |
| ~25 | Cyclohexyl C3, C5 |
| ~24 | Cyclohexyl C4 |
| ~23 | CO-CH₃ |
Table 4: IR Spectroscopic Data for N-Cyclohexylacetamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~2930, ~2850 | Strong | C-H Stretch (Aliphatic) |
| ~1640 | Strong | C=O Stretch (Amide I) |
| ~1550 | Strong | N-H Bend (Amide II) |
Table 5: Mass Spectrometry Data for N-Cyclohexylacetamide
| m/z | Relative Intensity | Assignment |
| 141 | Moderate | [M]⁺ (Molecular Ion) |
| 99 | High | [M - C₂H₂O]⁺ |
| 83 | Moderate | [C₆H₁₁]⁺ |
| 56 | High | [C₄H₈]⁺ |
| 43 | High | [C₂H₃O]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and a clear understanding of the data acquisition process.
X-ray Crystallography (General Protocol)
Single-crystal X-ray diffraction provides precise atomic coordinates, bond lengths, and bond angles.
-
Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. The atomic positions and thermal parameters are then refined against the experimental data to yield the final crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS). Chemical shifts, multiplicities, and integrals are then analyzed.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by the molecule, providing information about the functional groups present.
-
Sample Preparation: For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR spectrometer, and an infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is also collected and subtracted from the sample spectrum.
-
Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with specific molecular vibrations and functional groups.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of the molecule.
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via gas chromatography (GC-MS). The sample is then ionized, commonly using Electron Ionization (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and various fragment ion peaks. The fragmentation pattern can be analyzed to deduce structural information.
Visualization of the Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of a small molecule, highlighting the complementary roles of X-ray crystallography and spectroscopic techniques.
Caption: A flowchart illustrating the parallel and complementary workflows for small molecule structural validation.
References
A Comparative Analysis of Synthesis Methods for N-Cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two common synthetic routes for N-Cyclohexylpropanamide, a valuable amide compound in organic synthesis and medicinal chemistry. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data from peer-reviewed literature and patent documentation.
Method 1: Acylation via Propanoyl Chloride
This classical method involves the nucleophilic acyl substitution of a reactive propanoyl chloride with cyclohexylamine. The reaction is typically rapid and high-yielding due to the high electrophilicity of the acyl chloride. A base is often employed to neutralize the hydrochloric acid byproduct.
Method 2: Amide Coupling via Propanoic Acid and DCC
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthesis methods. It is important to note that the data for Method 1 is based on a closely related N-benzyl-propanamide synthesis, as a specific documented yield for this compound via this exact route was not available in the surveyed literature.
| Parameter | Method 1: Acylation with Propanoyl Chloride Derivative[1] | Method 2: DCC Coupling of Propanoic Acid Derivative[2] |
| Reactants | (2S)-2-bromo-3-hydroxypropanoic acid, Isobutyl chloroformate, N-methylmorpholine, Benzylamine (B48309) | 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid, N-hydroxysuccinimide, DCC, Cyclohexylamine |
| Solvent | Ethyl acetate (B1210297) | Acetonitrile (B52724) |
| Reaction Temperature | -12°C to 30°C | 0°C to Room Temperature |
| Reaction Time | ~1.5 hours | 14 hours |
| Product Yield | 85.80% | 52% |
| Byproducts | Isobutyl alcohol, Carbon dioxide, N-methylmorpholine hydrochloride | Dicyclohexylurea (DCU), N-hydroxysuccinimide |
| Purification | Aqueous work-up and crystallization | Filtration to remove DCU, evaporation, and further purification |
Experimental Protocols
Method 1: Acylation via Propanoyl Chloride (Analogous Procedure)[1]
This protocol is adapted from the synthesis of (2S)-N-benzyl-2-bromo-3-hydroxypropanamide, which mirrors the reaction of a propanoyl chloride derivative with an amine.
Materials:
-
(2S)-2-bromo-3-hydroxypropanoic acid (138.0 g)
-
Ethyl acetate (966.0 ml)
-
Isobutyl chloroformate (133.85 g)
-
N-methylmorpholine (107.23 g)
-
Benzylamine (96.26 g)
Procedure:
-
To a solution of (2S)-2-bromo-3-hydroxypropanoic acid in ethyl acetate, isobutyl chloroformate was added at 20-25°C.
-
The reaction mixture was cooled to -12°C under a nitrogen atmosphere.
-
A solution of N-methylmorpholine and benzylamine in ethyl acetate was added slowly, maintaining the temperature between -12°C and -5°C over a period of 1 hour.
-
The reaction mixture was maintained at -5°C to 0°C for 30 minutes.
-
The temperature was slowly raised to 25-30°C.
-
The product was isolated via standard aqueous work-up procedures, yielding 138.0 g (85.80%) of the desired amide.
Method 2: DCC Coupling of Propanoic Acid[2]
This protocol is a general procedure for the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides, with reported data for the cyclohexyl derivative.
Materials:
-
3-[2-Oxoquinolin-1(2H)-yl]propanoic acid (10 mmol)
-
Dry acetonitrile (25 mL)
-
N-hydroxysuccinimide (NHS) (10.0 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (10.0 mmol)
-
Cyclohexylamine (10.0 mmol)
Procedure:
-
3-[2-Oxoquinolin-1(2H)-yl]propanoic acid was dissolved in dry acetonitrile.
-
N-hydroxysuccinimide (NHS) and DCC were added to the solution.
-
Cyclohexylamine was then added to the reaction mixture.
-
The reaction mixture was stirred at 0°C for 2 hours and then at room temperature for 12 hours.
-
The precipitated dicyclohexylurea (DCU) was removed by filtration.
-
The filtrate was evaporated under reduced pressure to yield the crude product, which was then purified. The reported yield for the N-cyclohexyl derivative was 52%.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods for this compound.
Caption: Workflow for Method 1: Acylation via Propanoyl Chloride.
References
A Comparative Spectroscopic Analysis of N-Cyclohexylpropanamide from Various Potential Suppliers
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Guide
In the pursuit of scientific accuracy and reproducibility, the purity and consistency of chemical reagents are paramount. This guide provides a comparative analysis of the spectroscopic data for N-Cyclohexylpropanamide, a key chemical intermediate. Due to the limited availability of public-facing spectroscopic data from specific suppliers for this compound, this comparison utilizes reference spectra from established databases as a benchmark. This guide is intended to assist researchers in evaluating the quality of this compound from various potential sources by providing expected data and detailed analytical protocols.
Data Presentation: A Summary of Expected Spectroscopic Data
The following table summarizes the expected quantitative data for this compound based on publicly available reference spectra. Researchers can use this table to compare the data from a supplier's certificate of analysis or their own analytical findings.
| Spectroscopic Technique | Parameter | Expected Value (based on reference data) |
| ¹H NMR (Proton NMR) | Chemical Shift (δ) | ~ 0.8-2.0 ppm (cyclohexyl protons), ~ 1.1 ppm (t, CH₃), ~ 2.1 ppm (q, CH₂), ~ 5.3 ppm (br s, NH) |
| ¹³C NMR (Carbon NMR) | Chemical Shift (δ) | ~ 10 ppm (CH₃), ~ 25-33 ppm (cyclohexyl CH₂), ~ 30 ppm (CH₂CO), ~ 48 ppm (CH-N), ~ 173 ppm (C=O) |
| FTIR (Infrared Spec.) | Wavenumber (cm⁻¹) | ~ 3300 cm⁻¹ (N-H stretch), ~ 2930 cm⁻¹ (C-H stretch), ~ 1640 cm⁻¹ (C=O stretch, Amide I), ~ 1550 cm⁻¹ (N-H bend, Amide II) |
| Mass Spectrometry (MS) | m/z Ratio | 155.13 (M⁺, molecular ion), other fragmentation peaks |
Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent used and the specific instrumentation.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols serve as a guide for researchers to perform their own analysis and compare the results against the reference data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Acquire a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the proton signals and identify the chemical shifts and multiplicities of all peaks.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation:
-
For solid samples, place a small amount of this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the infrared absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in this compound.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
-
Data Acquisition (Electron Ionization - GC/MS):
-
Inject the sample solution into the GC, which separates the compound from any impurities.
-
The compound elutes from the GC column and enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the major fragment ions.
-
The fragmentation pattern can provide additional structural information.
-
Experimental Workflow and Data Comparison Logic
The following diagram illustrates the logical workflow for the spectroscopic data comparison of this compound from different suppliers.
Caption: Workflow for Spectroscopic Data Comparison.
This guide provides a framework for the systematic and objective evaluation of this compound from different suppliers. By following the detailed experimental protocols and comparing the results to the reference data provided, researchers can make informed decisions about the quality and suitability of the chemical for their specific research needs, thereby ensuring the reliability and reproducibility of their experimental outcomes.
A Comparative Analysis of N-Cyclohexylpropanamide Derivative Against Known HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of a derivative of N-Cyclohexylpropanamide, 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide, against established inhibitors of Histone Deacetylase 6 (HDAC6) and the widely used chemotherapeutic agent, Doxorubicin. While direct biological efficacy data for this compound is limited in publicly available literature, a recent study has highlighted the potential of its quinoxaline (B1680401) derivative as an antiproliferative agent, with in silico evidence suggesting HDAC6 as a primary target.
Executive Summary
3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide has demonstrated significant antiproliferative activity against a panel of human cancer cell lines. Computational docking studies predict that this compound inhibits HDAC6, a promising target in cancer therapy due to its role in cell motility, protein degradation, and cell signaling. This guide presents the available experimental data for this this compound derivative and compares its performance with Doxorubicin and highly selective HDAC6 inhibitors like Tubastatin A, Ricolinostat, and Citarinostat.
Data Presentation
Table 1: Antiproliferative Activity of 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide and Doxorubicin
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide and Doxorubicin against four human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | PC-3 (Prostate) IC50 (µM) | Hela (Cervical) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide | Data not available in the provided search results | 12.17 ± 0.9 | 10.88 ± 0.8 | 6.93 ± 0.4 |
| Doxorubicin | Data not available in the provided search results | 8.87 ± 0.6 | 5.23 ± 0.3 | 4.17 ± 0.2 |
Data for PC-3 with Doxorubicin was not specified in the direct comparative study.
Table 2: Enzymatic Inhibitory Activity of Known HDAC6 Inhibitors
This table presents the IC50 values of well-characterized, selective HDAC6 inhibitors against the HDAC6 enzyme. This provides a benchmark for the potency of direct HDAC6 inhibition.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity Profile |
| Tubastatin A | 15 | Highly selective for HDAC6 over other HDAC isoforms.[1][2] |
| Ricolinostat (ACY-1215) | 5 | Over 10-fold selectivity for HDAC6 compared to Class I HDACs.[3][4] |
| Citarinostat (ACY-241) | 2.6 | Selective for HDAC6 with 13 to 18-fold greater potency against HDAC6 than Class I HDACs. |
Note: A direct enzymatic IC50 value for 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide against HDAC6 is not currently available in the public domain. The suggestion of HDAC6 inhibition is based on in silico modeling.
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of 3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide and Doxorubicin was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (PC-3, Hela, HCT-116, and MCF-7) were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (3-(3-Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide or Doxorubicin) and incubated for a specified period (typically 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: The culture medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of viability against the compound concentration.
HDAC6 Enzymatic Inhibition Assay (Fluorometric)
The inhibitory activity of compounds against HDAC6 is typically determined using a fluorometric assay with a purified recombinant human HDAC6 enzyme.
-
Reaction Setup: The assay is performed in a 96-well plate. The test compound at various concentrations is pre-incubated with the purified HDAC6 enzyme in an assay buffer.
-
Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic substrate, which is a peptide containing an acetylated lysine (B10760008) residue.
-
Deacetylation Reaction: If not inhibited, HDAC6 will deacetylate the substrate.
-
Developer Addition: A developer solution is added, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity of the fluorescence is proportional to the HDAC6 activity.
-
IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined from the dose-response curve.
Mandatory Visualization
Caption: Predicted signaling pathway of HDAC6 and its inhibition.
Caption: Workflow for key biological efficacy experiments.
References
assessing the purity of N-Cyclohexylpropanamide against a certified reference material
A Comparative Guide to Assessing the Purity of N-Cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound. Given the current absence of a commercially available Certified Reference Material (CRM) for this compound, this guide outlines a robust strategy for establishing a well-characterized in-house or secondary reference standard. The purity of this internal standard is determined using an absolute technique, Quantitative Nuclear Magnetic Resonance (qNMR), which does not require an external reference standard of the analyte. This characterized in-house standard can subsequently be used for routine purity assessments by comparative techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data that can be obtained from the analytical methods described in this guide for a hypothetical batch of this compound compared against a well-characterized in-house reference standard.
| Analytical Technique | Parameter | In-House Reference Standard | Test Sample (Batch #12345) | Alternative Method (GC) |
| qNMR | Purity (%) | 99.8% (Assigned Value) | 98.5% | Not Applicable |
| Major Impurity A (%) | < 0.1% | 1.2% (Cyclohexylamine) | 1.1% | |
| Residual Solvent (Toluene) (%) | < 0.05% | 0.2% | 0.2% | |
| HPLC-UV | Purity (Area %) | 99.9% | 98.6% | Not Applicable |
| Relative Retention Time (RRT) of Impurity A | Not Applicable | 0.85 | Not Applicable | |
| GC-FID | Purity (Area %) | Not Applicable | 98.7% | 98.7% |
| Retention Time (min) | 10.2 | 10.2 | 10.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Characterization of an In-House Reference Standard by Quantitative NMR (qNMR)
Principle: qNMR is an absolute method for purity determination that relies on the direct relationship between the integrated signal area of a specific nucleus (e.g., ¹H) and the number of those nuclei in the molecule. By comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined without the need for a specific CRM of this compound.[1][2][3]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the candidate this compound in-house standard into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone of known purity) and add it to the same NMR tube.
-
Dissolve the contents of the NMR tube in a known volume of a suitable deuterated solvent (e.g., Chloroform-d) that does not have signals overlapping with the analyte or internal standard.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure complete relaxation of all relevant protons by using a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used for quantification.[2]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the methylene (B1212753) protons of the propionyl group) and a well-resolved signal from the internal standard.
-
Calculate the purity of the in-house standard using the following formula[2]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[4] For this compound, a reverse-phase HPLC method with UV detection is suitable for separating the main compound from potential impurities. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol:
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
In-House Reference Standard: Prepare a stock solution of the characterized in-house standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Test Sample: Prepare the test sample of this compound at the same concentration as the reference standard.
-
-
Analysis:
-
Inject the in-house reference standard to establish its retention time and peak shape.
-
Inject the test sample and record the chromatogram.
-
Identify the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity of the test sample by determining the area percentage of the this compound peak relative to the total peak area.
-
Purity Assessment by Gas Chromatography (GC-FID)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase.[5] For this compound, GC with a Flame Ionization Detector (FID) provides a high-resolution separation and sensitive detection of the analyte and potential volatile impurities.
Protocol:
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., SE-30 or similar).[6]
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.
-
-
Sample Preparation:
-
Prepare solutions of the in-house reference standard and the test sample in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the prepared solutions into the GC.
-
Record the chromatograms and determine the retention time of this compound.
-
Calculate the purity based on the area percentage of the main peak.
-
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for purity assessment of this compound.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques for purity assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Propanamide, N-cyclohexyl- [webbook.nist.gov]
Cross-Validation of Analytical Methods for N-Cyclohexylpropanamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of N-Cyclohexylpropanamide, a molecule of interest in pharmaceutical and chemical research, is paramount for ensuring data integrity and reproducibility. Cross-validation of analytical methods provides a rigorous approach to confirming the reliability of analytical data. This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, supported by representative experimental data and detailed methodologies adapted from studies on analogous compounds.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds. This compound may require derivatization to improve volatility. |
| Derivatization | Generally not required. | May be necessary to enhance volatility and thermal stability. |
| Sensitivity | Method-dependent, with UV or MS detection providing good sensitivity. | High sensitivity, especially with selected ion monitoring (SIM). |
| Selectivity | Good, particularly with optimized separation conditions and MS detection. | Excellent, with mass spectrometry providing definitive identification based on mass-to-charge ratio. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower if a derivatization step is required. |
Comparative Performance of Analytical Methods
The following table summarizes the expected quantitative performance of HPLC and GC-MS for the analysis of this compound, based on data from analogous amide compounds.
| Parameter | HPLC-UV/MS | GC-MS |
| Linearity (r²) | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.01 - 0.05 µg/L[1][2] |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | 0.03 - 0.1 µg/L[1][2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound by HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV or MS Detection
This method is suitable for the quantification of this compound in bulk material and simple formulations.
1. Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape and ionization in MS).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection:
-
UV: Diode Array Detector (DAD) at a wavelength determined by the UV spectrum of this compound.
-
MS: Electrospray Ionization (ESI) in positive ion mode.
-
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations. Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it ideal for trace-level quantification and identification in complex matrices. A derivatization step may be required for optimal performance.
1. Sample Preparation and Derivatization:
-
Accurately weigh a precise amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., ethyl acetate).
-
(If necessary) Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the amide to a more volatile trimethylsilyl (B98337) (TMS) derivative.
-
Heat the mixture to complete the derivatization.
-
Inject the derivatized sample into the GC-MS.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
3. Validation Parameters:
-
Follow similar validation procedures as for the HPLC method (Linearity, Accuracy, Precision) using the derivatized standards and samples.
Workflow for Cross-Validation of Analytical Methods
Cross-validation ensures that different analytical methods produce comparable and reliable results. The following diagram illustrates a logical workflow for the cross-validation of HPLC and GC-MS methods for the quantification of this compound.
Caption: A logical workflow for the cross-validation of HPLC and GC-MS methods.
Signaling Pathway of Method Selection
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors. The following diagram illustrates a decision-making pathway for selecting the appropriate analytical technique.
Caption: A decision workflow for selecting between HPLC and GC-MS.
References
A Comparative Analysis of the Spectral Data of N-Cyclohexylpropanamide and Related Amides
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison Guide
This guide provides a comprehensive comparison of the spectral data for N-Cyclohexylpropanamide against structurally related amides: N-phenylpropanamide, N-ethylpropanamide, and the parent propanamide. The objective is to offer a clear, data-driven resource for the identification and characterization of these compounds using common spectroscopic techniques. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for data acquisition, and visualizes the relationships between spectroscopic methods and the structural information they provide.
Spectroscopic Data Comparison
The following tables summarize the key spectral data for this compound and the selected comparative amides.
¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | -CH₃ (t) | -CH₂- (q) | N-H (br s) | Cyclohexyl/Phenyl/Ethyl H's |
| This compound | ~1.10 | ~2.15 | ~5.30 | ~1.0-2.0 (m), ~3.75 (m, 1H, N-CH) |
| N-phenylpropanamide | 1.25 | 2.45 | 7.85 | 7.09 (t), 7.29 (t), 7.53 (d) |
| N-ethylpropanamide | 1.12 (t, J=7.6 Hz) | 2.13 (q, J=7.4 Hz) | ~7.50 | 1.13 (t, J=7.2 Hz), 3.25 (dq, J=7.2, 5.6 Hz) |
| Propanamide[1][2] | 1.15 (t) | 2.24 (q) | 6.20 | - |
Note: Data for this compound is estimated based on typical values for similar structures. "t" denotes a triplet, "q" a quartet, "br s" a broad singlet, "m" a multiplet, "d" a doublet, and "dq" a doublet of quartets. J values are coupling constants in Hz.
¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | -CH₃ | -CH₂- | C=O | Cyclohexyl/Phenyl/Ethyl C's |
| This compound | ~10 | ~30 | ~173 | ~25.0, ~25.8, ~33.5, ~48.5 |
| N-phenylpropanamide | 9.8 | 31.5 | 173.2 | 120.2, 124.4, 129.1, 138.2 |
| N-ethylpropanamide | ~10 | ~30 | ~174 | ~15, ~35 |
| Propanamide[3] | 10.5 | 31.5 | 177.5 | - |
Note: Data for this compound and N-ethylpropanamide are estimated based on typical values for similar structures.
IR Spectral Data (Key Absorption Bands in cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | C=O Stretch (Amide I) | N-H Bend (Amide II) |
| This compound | ~3300 (broad) | 2850-2930 | ~1640 | ~1550 |
| N-phenylpropanamide | 3305 | 3137-2935 | 1668 | 1548 |
| N-ethylpropanamide | ~3290 (broad) | 2870-2970 | ~1645 | ~1555 |
| Propanamide[4][5] | 3350, 3180 | 2950-2850 | 1680-1630 | ~1640 |
Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound [6] | 155 | 112, 98, 84, 57, 56, 43 |
| N-phenylpropanamide[7] | 149 | 106, 93, 77, 57, 51 |
| N-ethylpropanamide[8] | 101 | 72, 58, 44, 29 |
| Propanamide[9] | 73 | 57, 44 (base peak), 29, 28 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and experimental goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The addition of a small amount of tetramethylsilane (B1202638) (TMS) can be used as an internal reference (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16 to 64 scans are generally sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is common.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure quantitative data.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the internal standard.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid/Solid: A thin film of a liquid or a finely ground solid can be placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: For solids, 1-2 mg of the sample is ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): The sample is placed in direct contact with an ATR crystal (e.g., diamond or zinc selenide). This method requires minimal sample preparation.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum (of the empty sample holder or pure solvent) is first collected.
-
The sample spectrum is then recorded.
-
The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Spectra are typically collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
-
Ionization:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to ionize and fragment.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical workflow and the relationship between the different spectroscopic techniques in the structural elucidation of this compound.
Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.
Caption: Correlation of Spectroscopic Data to Molecular Structure.
References
- 1. propanamide low high resolution H-1 proton nmr spectrum of propanamide analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. youtube.com [youtube.com]
- 3. docbrown.info [docbrown.info]
- 4. docbrown.info [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. Propanamide, N-cyclohexyl- [webbook.nist.gov]
- 7. Propanamide, N-phenyl- [webbook.nist.gov]
- 8. N-Ethylpropionamide | C5H11NO | CID 521324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Evaluating the Cost-Effectiveness of N-Cyclohexylpropanamide Synthesis Routes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amides is a fundamental transformation in organic chemistry, crucial for the development of new pharmaceuticals and other bioactive molecules. N-Cyclohexylpropanamide, a simple yet illustrative example of a secondary amide, can be synthesized through various routes. This guide provides a detailed comparison of two common and effective methods for its synthesis: the reaction of propanoyl chloride with cyclohexylamine (B46788) and the coupling of propanoic acid with cyclohexylamine using a peptide coupling reagent. The objective is to evaluate the cost-effectiveness of each route, supported by experimental protocols and quantitative data analysis.
Comparison of Synthesis Routes
The selection of a synthetic route in a research and development setting is often a balance between material cost, reaction efficiency (yield), time, and the ease of purification. Here, we present a quantitative comparison of two primary routes to this compound.
Table 1: Cost-Effectiveness Analysis of this compound Synthesis Routes
| Parameter | Route 1: Acyl Chloride Method | Route 2: Coupling Reagent Method |
| Starting Materials | Propanoyl Chloride, Cyclohexylamine | Propanoic Acid, Cyclohexylamine |
| Key Reagents | Triethylamine (B128534) (or other base) | DCC/HOBt or EDC/HOBt or HATU/DIPEA |
| Estimated Yield | ~90% | ~85% |
| Reaction Time | 1-3 hours | 12-24 hours |
| Starting Material Cost (per mole of product) | ~$25 - $35 | ~$15 - $25 |
| Reagent Cost (per mole of product) | ~$5 - $10 (for base) | ~$30 - $150+ (for coupling agent/additives) |
| Estimated Total Cost (per gram of product) | $0.80 - $1.20 | $1.50 - $5.00+ |
| Process Safety & Scalability | Propanoyl chloride is corrosive and moisture-sensitive, requiring careful handling. The reaction is typically fast and exothermic. | Coupling reagents can be toxic and may require an inert atmosphere. Reactions are generally slower and more controlled. |
| Environmental Impact | Generates triethylammonium (B8662869) chloride salt as a byproduct. | Generates urea (B33335) byproducts (e.g., DCU from DCC) which can be difficult to remove. Solvents like DMF are common. |
Note: The costs are estimates based on currently available pricing for laboratory-grade chemicals and may vary depending on the supplier and scale of the synthesis.
Experimental Protocols
Detailed methodologies for the two primary synthesis routes are provided below. These protocols are based on standard laboratory procedures for amide synthesis.
Route 1: Synthesis of this compound from Propanoyl Chloride
Principle: This method involves the nucleophilic acyl substitution of propanoyl chloride with cyclohexylamine. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct.
Materials and Reagents:
-
Propanoyl chloride
-
Cyclohexylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclohexylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to yield this compound.
Route 2: Synthesis of this compound using a Coupling Reagent
Principle: This method involves the activation of propanoic acid with a coupling reagent, followed by the addition of cyclohexylamine to form the amide bond. This example uses N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).
Materials and Reagents:
-
Propanoic acid
-
Cyclohexylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve propanoic acid (1.0 equivalent), cyclohexylamine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.2 equivalents) to the stirred solution.
-
Add DIPEA (2.0 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Visualization of the Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating the cost-effectiveness of different synthesis routes for a target molecule like this compound.
Caption: Workflow for Evaluating Synthesis Route Cost-Effectiveness.
Conclusion
Based on this analysis, the acyl chloride method (Route 1) is generally the more cost-effective approach for the synthesis of this compound on a laboratory scale. Its primary advantages are lower reagent costs, shorter reaction times, and typically higher yields. However, the corrosive and moisture-sensitive nature of propanoyl chloride requires careful handling.
The coupling reagent method (Route 2) , while more expensive, offers milder reaction conditions and can be advantageous when dealing with sensitive substrates that are incompatible with acyl chlorides. The choice of coupling reagent can significantly impact the overall cost, with reagents like DCC being more economical than HATU. The removal of byproducts, such as DCU, can also present a purification challenge.
For researchers and drug development professionals, the optimal choice of synthesis route will depend on a variety of factors including the scale of the synthesis, the availability and cost of reagents, the specific functional groups present in more complex target molecules, and safety considerations. This guide provides a framework for making an informed, data-driven decision.
Safety Operating Guide
Proper Disposal of N-Cyclohexylpropanamide: A Guide for Laboratory Professionals
Disclaimer: This document provides essential safety and logistical information for the proper disposal of N-Cyclohexylpropanamide. It is intended for use by trained professionals in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
This compound (CAS No: 1126-56-3) requires careful handling and disposal due to its potential health hazards. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS) from Angene Chemical, this compound is classified with the following hazards[1]:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)
-
Causes skin irritation (Skin corrosion/irritation, Category 2)
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)
Proper personal protective equipment (PPE) is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can lead to irritation.[1] |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin contact with the chemical. |
| Respiratory | Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. | Protects against inhalation of harmful dust or vapors.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the procedure for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Labeling:
-
Clearly label a dedicated waste container with "Hazardous Waste" and the full chemical name, "this compound". Do not use abbreviations.
-
Include the date the waste was first added and the contact information of the principal investigator.
2. Container Selection and Management:
-
Use a container that is compatible with this compound and is leak-proof. The original container is often a suitable choice.
-
Keep the container securely capped at all times, except when adding waste.
3. Waste Segregation and Storage:
-
Store the this compound waste in a designated and properly marked "Satellite Accumulation Area" within the laboratory.
-
Store separately from incompatible materials, such as strong oxidizing agents.
4. Disposal Arrangement:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
5. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep up the absorbed material and place it into a labeled hazardous waste container for disposal.[1]
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
6. Empty Container Disposal:
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous chemical waste.
-
After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated labware.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N-Cyclohexylpropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of N-Cyclohexylpropanamide. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound. This information is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO | PubChem[1] |
| Molecular Weight | 155.24 g/mol | PubChem[1] |
| CAS Number | 1126-56-3 | PubChem[1] |
| Physical State | Solid | Angene Chemical |
| XLogP3 | 1.8 | PubChem[1] |
| Kovats Retention Index | 1378 (Standard non-polar) | PubChem[1] |
Note: Some properties are computed and should be used as estimates.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure. The following workflow outlines the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling this compound.
Experimental Protocols: Safe Handling and Storage
Adherence to the following step-by-step procedures is mandatory for the safe handling and storage of this compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses with side shields or goggles.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat must be worn.
-
-
Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the chemical.
-
Do not eat, drink, or smoke in the laboratory.
-
Storage:
-
Container: Keep the container tightly closed.
-
Environment: Store in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store away from strong oxidizing agents.
Operational and Disposal Plan
The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Identification: this compound is considered a hazardous waste.
-
Container:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must have a secure, leak-proof lid and be kept closed except when adding waste.
-
-
Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Do not use abbreviations.
-
-
Segregation:
-
Store the this compound waste separately from other waste streams, especially incompatible materials like strong acids and bases.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
-
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous waste.
-
After rinsing, the container can be disposed of as non-hazardous waste, but labels should be defaced or removed.
-
Spill Management:
-
Minor Spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.
-
Collect the spilled material in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team and EHS department.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
